Product packaging for 3-Deaza-2'-deoxyadenosine(Cat. No.:CAS No. 78582-17-9)

3-Deaza-2'-deoxyadenosine

Cat. No.: B163854
CAS No.: 78582-17-9
M. Wt: 250.25 g/mol
InChI Key: KMQPIRJQPAVGJL-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O3 B163854 3-Deaza-2'-deoxyadenosine CAS No. 78582-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQPIRJQPAVGJL-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=CN=C3N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229178
Record name 3-Deaza-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78582-17-9
Record name 3-Deaza-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078582179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deaza-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Deaza-2'-deoxyadenosine in DNA Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deaza-2'-deoxyadenosine (c³dA) is a synthetic nucleoside analog of 2'-deoxyadenosine that serves as a valuable tool for probing the intricacies of DNA replication and as a potential therapeutic agent. Its mechanism of action is multifaceted, primarily centered on the direct interference with DNA synthesis by DNA polymerases, and secondarily on the modulation of cellular methylation processes through the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This document provides a comprehensive overview of the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways and workflows.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to two distinct but interconnected mechanisms following its cellular uptake and subsequent phosphorylation to the active triphosphate form, this compound triphosphate (c³dATP).

Direct Inhibition of DNA Polymerase Activity

The primary mechanism of action of c³dA in DNA replication is the direct interaction of its triphosphate form, c³dATP, with DNA polymerases at the replication fork. As a structural analog of the natural substrate 2'-deoxyadenosine triphosphate (dATP), c³dATP acts as a competitive inhibitor.[1]

The key structural difference is the replacement of the nitrogen atom at the 3-position of the purine ring with a carbon atom. This modification removes a critical hydrogen bond acceptor in the minor groove of the DNA double helix, which is a recognition point for many DNA polymerases.[2][3]

The consequences of this interaction are twofold:

  • Competitive Inhibition: c³dATP competes with the endogenous dATP for binding to the active site of DNA polymerase. A study on E. coli DNA polymerase I has shown that c³dATP is a competitive inhibitor with respect to dATP.[1] This competition reduces the rate of incorporation of the natural nucleotide, thereby slowing down DNA synthesis.

  • In-efficient Incorporation and Chain Elongation: While c³dATP can be incorporated into the growing DNA strand, the efficiency of this incorporation and the subsequent elongation of the chain are significantly polymerase-dependent.[2][4] Different families of DNA polymerases (e.g., Family A, Family B, and reverse transcriptases) exhibit wide variations in their ability to utilize c³dATP as a substrate.[2] For some polymerases, once incorporated, the modified base can hinder the addition of the next nucleotide, leading to a pause or termination of chain elongation.[4] For instance, c³dATP was reported to not support PCR with Taq polymerase, indicating its poor incorporation or its inability to be extended upon.[2][3]

Indirect Mechanism: Inhibition of Methylation via SAH Hydrolase

A broader cellular effect of 3-deaza-adenosine analogs is the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase.[3][5][6] This enzyme is crucial for the methionine cycle, as it hydrolyzes SAH to adenosine and homocysteine. SAH is a product-feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.

By inhibiting SAH hydrolase, 3-deazaadenosine analogs cause the intracellular accumulation of SAH.[6][7] The increased SAH/SAM ratio leads to a general inhibition of methyltransferase enzymes, including DNA methyltransferases (DNMTs). This disruption of DNA methylation patterns can have profound effects on gene expression and cell cycle regulation, contributing to the anti-proliferative effects of the compound.

Quantitative Data

The following tables summarize the available quantitative data for 3-deazaadenosine analogs. It is important to note that specific kinetic data for this compound with various DNA polymerases is not extensively reported in the readily available literature. The data for 3-deazaadenosine's effect on SAH hydrolase is included due to the shared "3-deaza" moiety and its relevance to the indirect mechanism of action.

Compound Enzyme Organism/System Inhibition Constant (Kᵢ) Reference
3-DeazaadenosineS-adenosylhomocysteine hydrolaseNot specified3.9 µM[3][5][6]
This compound-5'-O-triphosphate (c³dATP)DNA Polymerase IE. coliCompetitive inhibitor (specific Kᵢ not provided)[1]
Enzyme Substrate Kinetic Parameter Value Reference
S-adenosylhomocysteine hydrolaseS-adenosylhomocysteine (SAH)Kₘ~21.8 µM[8]
S-adenosylhomocysteine hydrolaseS-adenosylhomocysteine (SAH)Vₘₐₓ~22.9 µM/min[8]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical flows described in this guide.

Metabolic_Activation_and_Direct_Inhibition cluster_cell Cell cluster_replication DNA Replication Fork c3dA_ext 3-Deaza-2'- deoxyadenosine (extracellular) c3dA_int 3-Deaza-2'- deoxyadenosine c3dA_ext->c3dA_int Nucleoside Transporter c3dAMP c³dAMP c3dA_int->c3dAMP Cellular Kinases c3dADP c³dADP c3dAMP->c3dADP c3dATP c³dATP (active form) c3dADP->c3dATP DNAPol DNA Polymerase c3dATP->DNAPol Competes with dATP Inhibition Inhibition of DNA Synthesis c3dATP->Inhibition Replication DNA Synthesis DNAPol->Replication DNAPol->Inhibition dATP dATP (natural substrate) dATP->DNAPol Indirect_Mechanism_via_SAH_Hydrolase c3dA 3-Deazaadenosine Analogs SAHH SAH Hydrolase c3dA->SAHH Inhibits Ado_Hcy Adenosine + Homocysteine SAHH->Ado_Hcy Hydrolyzes SAH S-adenosyl- homocysteine (SAH) SAH->SAHH Methyltransferases Methyltransferases (e.g., DNMTs) SAH->Methyltransferases Inhibits SAM S-adenosyl- methionine (SAM) SAM->Methyltransferases Methyl donor Methylation DNA Methylation Methyltransferases->Methylation Gene_Expression Altered Gene Expression Methylation->Gene_Expression Primer_Extension_Workflow start Start step1 Anneal labeled primer to DNA template start->step1 step2 Set up reactions: - Control (all dNTPs) - Inhibition (dNTPs + c³dATP) - Termination (no dATP, +c³dATP) step1->step2 step3 Initiate with DNA Polymerase Incubate at optimal temp. step2->step3 step4 Stop reaction with EDTA/Formamide buffer step3->step4 step5 Denature samples at 95°C step4->step5 step6 Run on denaturing polyacrylamide gel step5->step6 step7 Visualize bands (Autoradiography/Fluorescence) step6->step7 end Analyze results: - Inhibition of synthesis - Chain termination sites step7->end Cell_Cycle_Analysis_Workflow start Start treat Treat cultured cells with c³dA start->treat harvest Harvest and wash cells treat->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze DNA content histogram to determine cell cycle phases acquire->analyze end Quantify % cells in G0/G1, S, and G2/M analyze->end

References

The Early Discovery and Development of 3-Deaza-2'-deoxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deaza-2'-deoxyadenosine is a synthetic nucleoside analog of 2'-deoxyadenosine that has been a subject of interest in antiviral and anticancer research. Its discovery and early development were part of a broader exploration of purine nucleoside analogs as potential therapeutic agents. The core of its biological activity lies in its function as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. This technical guide provides an in-depth overview of the early discovery, synthesis, mechanism of action, and biological evaluation of this compound and its closely related analog, 3-deazaadenosine.

Chemical Synthesis

Experimental Protocol: Representative Synthesis of this compound

This protocol is a composite representation of early synthetic methodologies for 3-deazapurine nucleosides.

Step 1: Synthesis of the 3-Deazapurine Base (4-aminoimidazo[4,5-c]pyridine)

A common route to the 3-deazapurine nucleus involves the construction of a substituted pyridine ring followed by the formation of the fused imidazole ring.

  • Starting Material: A suitably substituted pyridine derivative.

  • Nitration: Introduction of a nitro group onto the pyridine ring.

  • Reduction: Reduction of the nitro group to an amino group.

  • Cyclization: Reaction with a reagent such as diethoxymethyl acetate to form the imidazole ring.

  • Amination: Conversion of a chloro or other leaving group to an amino group to yield the final 4-aminoimidazo[4,5-c]pyridine base.

Step 2: Glycosylation of the 3-Deazapurine Base

The coupling of the synthesized base with a protected deoxyribose sugar is a critical step.

  • Protection of Deoxyribose: The hydroxyl groups of 2-deoxy-D-ribose are protected, often with acyl or silyl groups, to prevent side reactions. A common protected derivative is 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose.

  • Coupling Reaction: The protected sugar is coupled to the 3-deazapurine base, typically under anhydrous conditions using a Lewis acid catalyst. This reaction often yields a mixture of anomers.

  • Deprotection: The protecting groups on the sugar moiety are removed to yield the final this compound product.

Step 3: Purification

The final product is purified using chromatographic techniques, such as column chromatography or recrystallization, to obtain the pure nucleoside analog.

Mechanism of Action

The primary molecular target of 3-deazaadenosine analogs is S-adenosylhomocysteine (SAH) hydrolase.[1] This enzyme is crucial for the regulation of cellular methylation reactions by hydrolyzing SAH, a product and potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, into adenosine and homocysteine.

By inhibiting SAH hydrolase, this compound leads to the intracellular accumulation of SAH. Elevated levels of SAH, in turn, competitively inhibit a wide range of methyltransferases, thereby disrupting the methylation of various biomolecules, including DNA, RNA, proteins, and lipids. This disruption of methylation is the underlying cause of the broad biological effects of 3-deazaadenosine analogs, including their antiviral and cytotoxic activities.

Signaling Pathways Affected

The inhibition of methyltransferases by the accumulation of SAH has profound effects on multiple cellular signaling pathways. Key affected pathways include:

  • NF-κB Signaling: 3-Deazaadenosine has been shown to have dual effects on the NF-κB pathway, promoting the degradation of IκBα while inhibiting the transcriptional activity of NF-κB.

  • AP-1 Signaling: The activity of the AP-1 transcription factor is also modulated by 3-deazaadenosine.

  • Ras Signaling: The compound has been observed to interfere with Ras signaling pathways, which are critical for cell proliferation and survival.

// Edges Receptor -> Ras [label="Signal Transduction"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> AP1; IKK -> IκBα [label="Phosphorylates"]; NFκB_complex -> NFκB_active [label="IκBα Degradation"]; AP1 -> Gene_Expression; NFκB_active -> Gene_Expression; Gene_Expression -> Apoptosis; Gene_Expression -> Cell_Cycle_Arrest;

SAM -> SAH [label="Methylation\n(e.g., DNA, RNA, Protein)"]; SAH -> Methyltransferases [style=dashed, arrowhead=tee, label="Inhibits"]; SAM -> Methyltransferases; Methyltransferases -> SAH; SAH_Hydrolase -> Adenosine; SAH_Hydrolase -> Homocysteine; SAH -> SAH_Hydrolase;

"3_Deaza_2_deoxyadenosine" [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "3_Deaza_2_deoxyadenosine" -> SAH_Hydrolase [style=dashed, arrowhead=tee, label="Inhibits"]; SAH_Hydrolase -> Ras [style=dashed, arrowhead=tee, label="Indirect Inhibition"]; SAH_Hydrolase -> IKK [style=dashed, arrowhead=tee, label="Indirect Inhibition"]; } caption: "Mechanism of Action of this compound."

Quantitative Data

The following tables summarize the available quantitative data for 3-deazaadenosine, a close analog of this compound, from early and subsequent studies. Data for this compound itself from early studies is limited in publicly accessible literature.

Table 1: Inhibition of S-adenosylhomocysteine (SAH) Hydrolase
CompoundEnzyme SourceKi (µM)Reference
3-DeazaadenosineHuman Placenta3.9[1]
Table 2: Antiviral Activity of 3-Deazaadenosine
VirusCell LineIC50 (µM)Reference
HIV-1 (A012 isolate)PBMC0.15[1]
HIV-1 (A018 isolate)PBMC0.20[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide detailed protocols for the key experiments used in the early evaluation of this compound.

Protocol 1: In Vitro S-adenosylhomocysteine (SAH) Hydrolase Inhibition Assay

This assay determines the inhibitory potential of a compound against SAH hydrolase.

  • Enzyme Preparation: Purify SAH hydrolase from a suitable source (e.g., bovine liver, human placenta) using standard protein purification techniques.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • Dithiothreitol (DTT)

    • Adenosine deaminase (to convert adenosine product to inosine)

    • S-adenosylhomocysteine (substrate)

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure: a. Add the purified SAH hydrolase and various concentrations of the inhibitor to the reaction mixture. b. Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C. c. Initiate the reaction by adding the substrate, SAH. d. Monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine by adenosine deaminase.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and the Ki (inhibition constant) using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).

Protocol 2: Antiviral Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound.

  • Cell Culture: Culture a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in multi-well plates.

  • Virus Preparation: Prepare a stock of the virus to be tested with a known titer (plaque-forming units per mL).

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Assay Procedure: a. Infect the cell monolayers with a standardized amount of virus. b. After a viral adsorption period (e.g., 1 hour), remove the virus inoculum. c. Add the different concentrations of the test compound to the wells. d. Overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict virus spread to adjacent cells, leading to the formation of localized plaques. e. Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days). f. Fix and stain the cells (e.g., with crystal violet).

  • Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on host cells.

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (no compound).

  • Incubation: Incubate the cells with the compound for a period that corresponds to the duration of the antiviral assay (e.g., 2-3 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the early-stage discovery and evaluation of a novel nucleoside analog like this compound.

// Edges Synthesis -> Purification; Purification -> Structure_Verification; Structure_Verification -> Enzyme_Assay; Enzyme_Assay -> Ki_Determination; Structure_Verification -> Antiviral_Assay; Structure_Verification -> Cytotoxicity_Assay; Antiviral_Assay -> IC50_Determination; Cytotoxicity_Assay -> CC50_Determination; IC50_Determination -> Selectivity_Index; CC50_Determination -> Selectivity_Index; Selectivity_Index -> Pathway_Analysis; Ki_Determination -> Pathway_Analysis; } caption: "Workflow for the evaluation of this compound."

Conclusion

The early investigation into this compound and its related analogs established their primary mechanism of action as inhibitors of S-adenosylhomocysteine hydrolase. This mode of action, leading to the disruption of cellular methylation processes, provided a strong rationale for their evaluation as antiviral and anticancer agents. The foundational synthetic methods and biological assays developed during this period have paved the way for the continued exploration of nucleoside analogs as a rich source of potential therapeutics. This technical guide serves as a resource for understanding the fundamental principles and experimental approaches that underpinned the initial discovery and development of this intriguing class of molecules.

References

Antiviral Spectrum of 3-Deaza-2'-deoxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deaza-2'-deoxyadenosine is a synthetic nucleoside analog of 2'-deoxyadenosine. As with many nucleoside analogs, it has been investigated for its potential as an antiviral agent. The modification in the purine ring, specifically the replacement of nitrogen at the 3-position with a carbon atom, alters its electronic properties and interactions with key cellular and viral enzymes. This technical guide provides an in-depth overview of the antiviral spectrum, mechanism of action, and relevant experimental methodologies associated with this compound and its closely related analogs.

Mechanism of Action

The primary antiviral mechanism of this compound, like other nucleoside analogs, is the inhibition of viral nucleic acid synthesis.[1] For the compound to become active, it must first be phosphorylated intracellularly by host cell kinases to its triphosphate form. This active metabolite then competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA or RNA chain by viral polymerases (e.g., reverse transcriptases, DNA polymerases, or RNA-dependent RNA polymerases).[1]

Once incorporated, the absence of a conventional 3'-hydroxyl group or the altered sugar-phosphate backbone can lead to chain termination, thereby halting viral replication.[1] Additionally, some 3-deazaadenosine analogs have been shown to inhibit S-adenosylhomocysteine (SAH) hydrolase, an enzyme involved in methylation reactions that can be crucial for viral replication and gene expression.[2][3]

Mechanism_of_Action Figure 1: General Mechanism of Action of this compound cluster_cell Host Cell cluster_virus Viral Replication 3-DZA-2'-dA This compound Kinase1 Deoxyadenosine Kinase 3-DZA-2'-dA->Kinase1 3-DZA-2'-dAMP 3-Deaza-2'-dAMP Kinase2 Nucleoside Monophosphate Kinase 3-DZA-2'-dAMP->Kinase2 3-DZA-2'-dADP 3-Deaza-2'-dADP Kinase3 Nucleoside Diphosphate Kinase 3-DZA-2'-dADP->Kinase3 3-DZA-2'-dATP 3-Deaza-2'-dATP (Active Form) Viral_Polymerase Viral DNA/RNA Polymerase 3-DZA-2'-dATP->Viral_Polymerase Competes with dATP Kinase1->3-DZA-2'-dAMP Kinase2->3-DZA-2'-dADP Kinase3->3-DZA-2'-dATP Replication_Inhibition Inhibition of Viral Nucleic Acid Synthesis (Chain Termination) Viral_Polymerase->Replication_Inhibition dATP dATP (Natural Substrate) dATP->Viral_Polymerase

Caption: General Mechanism of Action of this compound.

Antiviral Spectrum: Quantitative Data

CompoundVirusAssay SystemEC₅₀ / IC₅₀ (µM)Reference
3'-Deoxy-3'-fluoroadenosineTick-borne Encephalitis Virus (Hypr)Porcine Kidney Stable (PS) Cells2.2 ± 0.6[4]
3'-Deoxy-3'-fluoroadenosineTick-borne Encephalitis Virus (Neudoerfl)Porcine Kidney Stable (PS) Cells1.6 ± 0.3[4]
3'-Deoxy-3'-fluoroadenosineZika Virus (MR-766)Porcine Kidney Stable (PS) Cells1.1 ± 0.1[4]
3'-Deoxy-3'-fluoroadenosineZika Virus (Paraiba_01)Porcine Kidney Stable (PS) Cells1.6 ± 0.2[4]
3'-Deoxy-3'-fluoroadenosineWest Nile Virus (NY99)Porcine Kidney Stable (PS) CellsNot specified[4]
3-Deaza-adenosine (DZA)Human Immunodeficiency Virus 1 (HIV-1)Peripheral Blood Mononuclear Cells (PBMCs)Potent inhibitor[2]
3-Deaza-(+/-)aristeromycin (DZAri)Human Immunodeficiency Virus 1 (HIV-1)Peripheral Blood Mononuclear Cells (PBMCs)Potent inhibitor[2]
3-Deaza-neplanocin A (DZNep)Human Immunodeficiency Virus 1 (HIV-1)Peripheral Blood Mononuclear Cells (PBMCs)Potent inhibitor[2]
Carbocyclic 3-deazaadenosineHerpes Simplex Virus Type 1 (HSV-1)Cell CultureActive[3]
Carbocyclic 3-deazaadenosineVaccinia VirusCell CultureActive[3]

Experimental Protocols

The evaluation of the antiviral activity of compounds like this compound involves a series of in vitro assays to determine efficacy and cytotoxicity.

Cytotoxicity Assay (CC₅₀ Determination)

Objective: To determine the concentration of the test compound that reduces the viability of uninfected host cells by 50% (CC₅₀). This is crucial for establishing a therapeutic window.

Methodology (MTT Assay):

  • Cell Seeding: Seed host cells (e.g., Vero, HeLa, MDCK) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (EC₅₀ Determination)

Objective: To determine the concentration of the test compound that inhibits viral replication by 50% (EC₅₀).

Methodology (Plaque Reduction Assay):

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes serial dilutions of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow Figure 2: General Experimental Workflow for Antiviral Testing cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50) cluster_analysis Data Analysis C1 Seed Host Cells (Uninfected) C2 Add Serial Dilutions of Compound C1->C2 C3 Incubate C2->C3 C4 Measure Cell Viability (e.g., MTT Assay) C3->C4 C5 Calculate CC50 C4->C5 D1 Determine Selectivity Index (SI = CC50 / EC50) C5->D1 A1 Seed Host Cells A2 Infect with Virus A1->A2 A3 Add Serial Dilutions of Compound A2->A3 A4 Incubate A3->A4 A5 Quantify Viral Replication (e.g., Plaque Assay) A4->A5 A6 Calculate EC50 A5->A6 A6->D1

Caption: General Experimental Workflow for Antiviral Testing.

Conclusion

This compound represents a class of nucleoside analogs with potential antiviral activity. Its mechanism of action is predicated on the intracellular conversion to an active triphosphate form that inhibits viral polymerases. While specific quantitative data for this compound is limited, the activity of related 3-deazaadenosine analogs against a range of viruses, including RNA and DNA viruses, suggests a broad spectrum of potential activity. Further research is warranted to fully elucidate the antiviral profile and therapeutic potential of this compound. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel antiviral candidates.

References

An In-Depth Technical Guide to the Initial In Vitro Studies of 3-Deaza-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies of 3-Deaza-2'-deoxyadenosine, a nucleoside analog with potential therapeutic applications. This document synthesizes available data on its mechanism of action, biochemical effects, and interactions with key cellular enzymes. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates relevant data from the closely related compounds 3-deazaadenosine and 3-deazaguanine to provide a broader context for its potential biological activities.

Core Concepts and Mechanism of Action

This compound is a synthetic analog of the naturally occurring nucleoside 2'-deoxyadenosine. The core modification is the replacement of the nitrogen atom at the 3-position of the purine ring with a carbon atom. This seemingly subtle change has profound implications for its biological activity.

The primary mechanism of action of this compound is the inhibition of nucleic acid synthesis .[1][2] Once inside the cell, it is believed to be phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate (c³dATP). This active metabolite can then interfere with the processes of DNA and RNA synthesis.[1]

Specifically, c³dATP can act as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into a growing DNA strand.[1] Studies have shown that various DNA polymerases and reverse transcriptases differ in their ability to incorporate c³dATP, suggesting a degree of selectivity.[3] The lack of the N3 atom in the purine ring can affect the interaction of the polymerase with the minor groove of the DNA, potentially leading to chain termination or reduced processivity of the enzyme.[3]

Quantitative Data on 3-Deazaadenine Derivatives

CompoundTarget/AssayCell LineParameterValue
3-DeazaadenosineS-adenosylhomocysteine hydrolaseN/AKi3.9 µM
3-DeazaguanineCytotoxicityL1210/0IC503.5 µM

It is crucial to note that the data presented above is for related compounds and should be used as a reference for the potential activity of this compound.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for key in vitro experiments relevant to the study of this compound. These protocols are based on standard methodologies and can be adapted for specific experimental needs.

Synthesis of this compound Triphosphate (c³dATP)

The active form of this compound for DNA synthesis inhibition studies is its 5'-triphosphate derivative. A general enzymatic approach for its synthesis is outlined below.

Materials:

  • This compound

  • Saccharomyces cerevisiae (or other suitable yeast strain)

  • Deoxyadenosine monophosphate (dAMP)

  • Glucose

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Ammonium chloride (NH₄Cl)

  • Acetaldehyde

  • Reaction buffer (e.g., Tris-HCl, pH 7.0)

Protocol:

  • Yeast Culture: Culture Saccharomyces cerevisiae in an appropriate growth medium to obtain a sufficient cell mass.

  • Reaction Mixture Preparation: In a reaction vessel, combine the reaction buffer, this compound (or dAMP as a control), glucose, MgCl₂, KCl, NaH₂PO₄, and ammonium chloride at optimized concentrations.

  • Cell Permeabilization (Optional): To enhance substrate and product transport across the cell membrane, yeast cells can be permeabilized using methods such as treatment with toluene or detergents.

  • Initiation of Reaction: Add the yeast cells and acetaldehyde to the reaction mixture. Acetaldehyde can help in regenerating ATP required for the phosphorylation steps.

  • Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 29.6 °C) with gentle agitation.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture and analyze the formation of c³dATP using High-Performance Liquid Chromatography (HPLC).

  • Purification: Once the reaction is complete, separate the cells by centrifugation. The supernatant containing c³dATP can be purified using anion-exchange chromatography.

DNA Polymerase Inhibition Assay

This assay determines the inhibitory effect of c³dATP on the activity of a specific DNA polymerase.

Materials:

  • Purified DNA polymerase (e.g., Taq polymerase, Klenow fragment)

  • This compound triphosphate (c³dATP)

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • Primer-template DNA substrate (with a 5'-radiolabeled or fluorescently labeled primer)

  • Reaction buffer (containing Mg²⁺)

  • Quenching solution (e.g., EDTA in formamide)

  • Denaturing polyacrylamide gel

Protocol:

  • Reaction Setup: Prepare reaction mixtures containing the DNA polymerase, primer-template DNA, and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of c³dATP to the reaction mixtures. Include a control with no inhibitor and a control with a known DNA polymerase inhibitor.

  • Initiation of Polymerization: Initiate the reaction by adding a mixture of dNTPs (including dATP).

  • Time-Course Analysis: At specific time points, quench the reaction by adding the quenching solution.

  • Gel Electrophoresis: Separate the DNA products on a denaturing polyacrylamide gel.

  • Data Analysis: Visualize the gel using autoradiography or fluorescence imaging. Quantify the amount of full-length product and any paused products. Determine the IC50 value of c³dATP by plotting the percentage of inhibition against the inhibitor concentration. For more detailed kinetic analysis, pre-steady-state kinetics can be employed to determine parameters like the dissociation constant (Kd) and the maximum rate of incorporation (kpol).

Cell Viability (Cytotoxicity) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., L1210, P388)

  • This compound

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Logical Relationships

While direct evidence for the effect of this compound on specific signaling pathways is limited, studies on the related compound, 3-deazaadenosine, have shown modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.

The proposed mechanism involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase by 3-deazaadenosine, leading to an accumulation of SAH, which in turn inhibits transmethylation reactions. These methylation events are critical for the proper functioning of various components of the NF-κB pathway.

Below are diagrams generated using the DOT language to visualize key processes.

experimental_workflow_cytotoxicity start Seed Cells in 96-well Plate treatment Add this compound (Serial Dilutions) start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_plate Measure Absorbance solubilization->read_plate analysis Calculate IC50 Value read_plate->analysis

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

dna_polymerase_inhibition cluster_reaction DNA Polymerization Reaction cluster_inhibition Inhibition Mechanism DNA_Polymerase DNA Polymerase Product Elongated DNA DNA_Polymerase->Product Incorporates Primer_Template Primer-Template DNA Primer_Template->Product dNTPs dATP, dCTP, dGTP, dTTP dNTPs->Product c3dATP This compound Triphosphate (c³dATP) c3dATP->DNA_Polymerase Competes with dATP dATP (Natural Substrate) dATP->DNA_Polymerase

Caption: Competitive inhibition of DNA polymerase by this compound triphosphate (c³dATP).

nf_kb_pathway_inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Ubiquitination Ubiquitination & Degradation IkB->Ubiquitination Leads to NFkB_dimer NF-κB Dimer (p50/p65) Translocation Nuclear Translocation NFkB_dimer->Translocation IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB_dimer Phosphorylation Phosphorylation Ubiquitination->IkB_NFkB Releases Nucleus Nucleus Translocation->Nucleus Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Activates 3_deazaadenosine 3-Deazaadenosine SAH_Hydrolase SAH Hydrolase 3_deazaadenosine->SAH_Hydrolase Inhibits Transmethylation Transmethylation Reactions SAH_Hydrolase->Transmethylation Regulates Transmethylation->IKK Modulates

Caption: Postulated effect of 3-deazaadenosine on the NF-κB signaling pathway.

Conclusion

The initial in vitro studies of this compound and its related analogs highlight its potential as an inhibitor of fundamental cellular processes, particularly nucleic acid synthesis. While further research is required to elucidate its precise quantitative inhibitory constants and its effects on specific signaling pathways, the available data provides a strong rationale for its continued investigation as a potential antiviral and anticancer agent. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies in this promising area.

References

Methodological & Application

Application Notes and Protocols: Incorporation of 3-Deaza-2'-deoxyadenosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction 3-Deaza-2'-deoxyadenosine (c³dA) is a modified nucleoside analog of 2'-deoxyadenosine where the nitrogen atom at the 3-position of the purine ring is replaced by a carbon atom.[1][2] This seemingly subtle change has profound implications for the biochemical and biophysical properties of DNA. The N3 atom of adenine is a hydrogen bond acceptor located in the minor groove of the DNA double helix.[3] Its replacement with a C-H group removes this key interaction point, making c³dA an invaluable tool for "atomic mutagenesis" studies.[4]

By incorporating c³dA into oligonucleotides, researchers can probe the significance of minor groove interactions for DNA-protein recognition, study DNA structure and bending, and modulate the stability of DNA duplexes.[4] These modified oligonucleotides serve as sophisticated probes to investigate the mechanisms of DNA polymerases, restriction endonucleases, and other DNA-binding proteins, and to develop novel therapeutic and diagnostic agents.[5]

Key Applications:

  • Probing DNA-Protein Interactions: Investigating the role of minor groove hydrogen bonds in the binding and catalytic activity of enzymes like DNA polymerases and restriction enzymes.[3][5]

  • Modulating Duplex Stability: The removal of the N3 hydrogen bond acceptor can decrease the thermodynamic stability of DNA duplexes.[4]

  • Studying DNA Structure: Analyzing the impact of minor groove modifications on DNA conformation, such as the bending observed in A-tracts.[2][6]

  • Antisense and Therapeutic Development: Designing oligonucleotides with modified backbones or bases to enhance properties like nuclease resistance or target binding affinity.

Data Presentation

The incorporation of this compound can significantly alter the properties of oligonucleotides. The following tables summarize key quantitative data from published studies.

Table 1: Effect of c³dA on DNA Duplex Thermal Stability (T_m)

Oligonucleotide Sequence (5'-3')ModificationT_m (°C)ΔT_m per modification (°C)Reference
GACGATATCGTC (self-complementary)Unmodified54.0N/A[5]
GACGA TATCGTC (A = c³dA)Single c³dA at central dA-dT pair49.5-4.5[5]
GA CGATATCGTC (A = c³dA)Single c³dA at outer dA-dT pair51.0-3.0[5]

Note: T_m values are dependent on buffer and salt concentrations. The data presented provides a comparative view of the effect of the modification.

Table 2: Interaction of c³dA with DNA-Modifying Enzymes

EnzymeSubstrate/OligonucleotideObservationQuantitative DataReference
E. coli DNA Polymerase IThis compound-5'-O-triphosphate (d³cATP)Competitive inhibitor with respect to dATP. Not a substrate for polymerization.K_i value not specified, but inhibition was demonstrated.[5]
EcoRV Restriction Endonucleased(GACGA TATCGTC) (A = c³dA)Substantial reduction in the rate of cleavage.Rate reduction not quantified, but described as "substantial".[5]
Taq DNA PolymeraseThis compound triphosphate (c³dATP)Did not support PCR amplification.Poorly incorporated during primer extension.[3][7]

Visualization of Workflows and Mechanisms

Figure 1: Overall Experimental Workflow cluster_0 Phosphoramidite Synthesis cluster_1 Oligonucleotide Synthesis & Analysis NUC This compound (c³dA Nucleoside) PROT Protecting Group Chemistry (e.g., DMT-Cl, Benzoyl Chloride) NUC->PROT PHOS Phosphitylation (e.g., 2-Cyanoethyl-N,N- diisopropylchlorophosphoramidite) PROT->PHOS PUR_PHOS Purification (Flash Chromatography) PHOS->PUR_PHOS AMIDITE c³dA Phosphoramidite PUR_PHOS->AMIDITE SYN Automated Solid-Phase Oligonucleotide Synthesis AMIDITE->SYN DEP Cleavage & Deprotection (Ammonium Hydroxide) SYN->DEP PUR_OLIGO Purification (HPLC / PAGE) DEP->PUR_OLIGO QC Quality Control (Mass Spec, HPLC) PUR_OLIGO->QC FINAL Purified c³dA Oligonucleotide QC->FINAL ANALYZE Biophysical/Biochemical Analysis (Tm, Enzyme Assays) FINAL->ANALYZE

Caption: Workflow for preparing and analyzing c³dA-modified oligonucleotides.

Figure 2: Mechanism of Minor Groove Recognition cluster_A Natural DNA cluster_B c³dA-Modified DNA A_base Adenine (A) T_base Thymine (T) A_base->T_base Watson-Crick H-Bonds N3 N3 Nitrogen (H-bond acceptor) c3dA_base 3-Deaza-Adenine (c³dA) T_base2 Thymine (T) c3dA_base->T_base2 Watson-Crick H-Bonds C3 C3 Carbon (H-bond acceptor removed) Protein DNA-Binding Protein (e.g., Polymerase, Endonuclease) Protein->N3 Recognizes & Interacts (Minor Groove) Protein->C3 Interaction Disrupted

Caption: Disruption of protein recognition in the DNA minor groove by c³dA.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol outlines the key steps for converting the c³dA nucleoside into a phosphoramidite building block suitable for automated DNA synthesis.[8]

Materials:

  • This compound (c³dA)

  • Anhydrous Pyridine

  • Benzoyl chloride (BzCl)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Silica gel for column chromatography

Procedure:

  • Di-benzoylation (Protection of Amino Group): a. Dissolve c³dA in anhydrous pyridine. b. Cool the solution in an ice bath. c. Add benzoyl chloride dropwise and stir for 2-4 hours, allowing the reaction to warm to room temperature. d. Quench the reaction with methanol and evaporate the solvent. e. Purify the N⁶,N⁶-dibenzoyl-3-deaza-2'-deoxyadenosine product by silica gel chromatography.

  • 5'-Hydroxyl Protection (Dimethoxytritylation): a. Dry the dibenzoyl-protected nucleoside by co-evaporation with anhydrous pyridine. b. Dissolve the dried product in anhydrous pyridine. c. Add DMT-Cl in portions and stir at room temperature overnight. d. Monitor the reaction by TLC. Upon completion, quench with methanol. e. Evaporate the solvent and purify the 5'-O-DMT-N⁶,N⁶-dibenzoyl-3-deaza-2'-deoxyadenosine product by silica gel chromatography.

  • 3'-Hydroxyl Phosphitylation: a. Dry the DMT-protected nucleoside by co-evaporation with anhydrous DCM and dry under high vacuum. b. Dissolve the product in anhydrous DCM under an argon atmosphere. c. Add DIPEA, followed by 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.[9] d. Stir at room temperature for 1-2 hours, monitoring by TLC. e. Quench the reaction with methanol. f. Purify the final phosphoramidite product by flash chromatography on silica gel pre-treated with triethylamine. g. Co-evaporate the purified product with anhydrous acetonitrile and store under argon at -20°C.

Protocol 2: Automated Solid-Phase Synthesis of c³dA-Containing Oligonucleotides

This protocol assumes the use of a standard automated DNA synthesizer. The c³dA phosphoramidite is installed in one of the reagent positions on the synthesizer.

Materials:

  • DNA synthesizer (e.g., ABI 392)

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • This compound phosphoramidite, dissolved in anhydrous acetonitrile (e.g., 0.1 M).[9]

  • Synthesizer reagents:

    • Deblocking solution (e.g., 3% Dichloroacetic acid (DCA) in DCM)[10]

    • Activator (e.g., 0.3 M 5-(Benzylthio)-1H-tetrazole (BTT) in acetonitrile)[9]

    • Capping solutions (Cap A and Cap B)[4]

    • Oxidizer (e.g., 0.02 M Iodine in THF/pyridine/water)[9]

    • Acetonitrile, anhydrous

Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. For each nucleotide addition, including the c³dA, the synthesizer performs the following four steps:[10][11]

  • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed by the acidic deblocking solution. The orange trityl cation released can be quantified to monitor coupling efficiency.[10]

  • Coupling: The c³dA phosphoramidite (or a standard phosphoramidite) is activated by the tetrazole activator and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time may be beneficial for modified bases to ensure high efficiency.[10]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester using the iodine solution.

Protocol 3: Oligonucleotide Cleavage, Deprotection, and Purification

Materials:

  • Concentrated ammonium hydroxide (NH₄OH)

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column.

  • HPLC buffers (e.g., Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0; Buffer B: Acetonitrile).

Procedure:

  • Cleavage and Deprotection: a. Transfer the CPG support with the synthesized oligonucleotide to a sealed vial. b. Add concentrated ammonium hydroxide. c. Heat the vial at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., benzoyl).[10] d. Cool the vial, centrifuge to pellet the CPG, and transfer the supernatant containing the crude oligonucleotide to a new tube. e. Lyophilize the solution to dryness.

  • Purification: a. Resuspend the crude oligonucleotide pellet in an appropriate buffer (e.g., water or HPLC Buffer A). b. Purify the oligonucleotide by reverse-phase HPLC. The DMT group can be left on for purification ("Trityl-on" purification), as it makes the desired full-length product significantly more hydrophobic than truncated failure sequences. c. Collect the peak corresponding to the full-length product. d. If using "Trityl-on" purification, treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group, then neutralize. e. Desalt the final purified oligonucleotide using a suitable method (e.g., gel filtration or ethanol precipitation). f. Lyophilize to obtain the final product as a white powder.[12]

Protocol 4: Characterization of Modified Oligonucleotides

1. Mass Spectrometry:

  • Purpose: To confirm the identity and purity of the synthesized oligonucleotide.

  • Method: Use MALDI-TOF or ESI-MS to determine the molecular weight of the final product. The observed mass should match the calculated mass for the c³dA-containing sequence.

2. Analytical HPLC:

  • Purpose: To assess the purity of the final product.

  • Method: Run a sample of the purified oligonucleotide on an analytical reverse-phase or anion-exchange HPLC column. A single major peak indicates high purity.[9]

3. Thermal Denaturation (Melting Temperature, T_m):

  • Purpose: To determine the effect of the c³dA modification on duplex stability.

  • Method: a. Anneal the modified oligonucleotide with its complementary DNA or RNA strand by heating to 95°C and slowly cooling to room temperature. b. Use a UV-Vis spectrophotometer with a temperature controller. c. Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5°C/minute). d. The T_m is the temperature at which 50% of the duplex has dissociated into single strands, observed as the inflection point of the melting curve.[4] e. Compare the T_m of the modified duplex to an identical duplex without the c³dA modification to determine the ΔT_m.[5]

References

Application Notes and Protocols: 3-Deaza-2'-deoxyadenosine in PCR and DNA Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deaza-2'-deoxyadenosine (c³dA) is a synthetic analog of the natural nucleoside 2'-deoxyadenosine. In c³dA, the nitrogen atom at the 3rd position of the purine ring is replaced by a carbon atom. This modification, while seemingly minor, has significant implications for the molecule's interaction with enzymes that process DNA, such as DNA polymerases. Unlike its counterpart, 7-deaza-2'-deoxyadenosine, which is known to enhance DNA sequencing and PCR of GC-rich regions, this compound primarily functions as an inhibitor of DNA synthesis and a probe for studying DNA-protein interactions in the minor groove.[1][2][3][4]

These application notes provide an overview of the use of this compound triphosphate (c³dATP) in the contexts of Polymerase Chain Reaction (PCR) and DNA sequencing, with a focus on its inhibitory properties and its role in elucidating enzymatic mechanisms.

Applications in PCR: Inhibition and Mechanistic Studies

While some nucleotide analogs are used to optimize PCR, c³dATP has been shown to be a poor substrate for Taq polymerase and may not support PCR amplification.[1] This characteristic, however, makes it a useful tool for studying the fidelity and substrate specificity of various DNA polymerases.

The primary application of c³dATP in the context of PCR is as a competitive inhibitor. By competing with the natural dATP for the active site of the DNA polymerase, c³dATP can be used to modulate or halt DNA synthesis. This is particularly relevant in drug development, where the inhibition of viral or bacterial DNA polymerases is a key therapeutic strategy.

Key Findings on Polymerase Interactions:

  • Family A Polymerases (e.g., Taq, Klenow Fragment): These polymerases show varied abilities to incorporate c³dATP. For instance, while Taq polymerase is reported to not support PCR with this analog, the Klenow fragment can incorporate it, albeit less efficiently than dATP.[1]

  • Family B Polymerases: These polymerases also exhibit differential handling of c³dATP.[1]

  • Reverse Transcriptases: The interaction of c³dATP with reverse transcriptases is of interest for the development of antiviral therapies.[1]

The differential incorporation and inhibition by c³dATP across polymerase families highlight its utility in classifying and characterizing the active sites of these enzymes.

Applications in DNA Sequencing: A Tool for Probing, Not a Standard Reagent

In the realm of DNA sequencing, particularly the Sanger chain-termination method, specific chain-terminating inhibitors (dideoxynucleotides) are essential.[5][6][7] While 3'-deoxyadenosine triphosphate (cordycepin triphosphate) is a known chain terminator, this compound triphosphate (c³dATP) is not typically used for this purpose in standard sequencing protocols. Its lack of a 3'-hydroxyl group would be necessary for it to function as a chain terminator in the classical sense.

The primary use of c³dATP in sequencing-related research is, again, as a probe for understanding the intricacies of DNA polymerase-template interactions. By incorporating c³dA into a template strand, researchers can investigate how the absence of the N3 nitrogen in the minor groove affects the processivity and fidelity of the polymerase during sequencing reactions.

Quantitative Data Summary

The following table summarizes the inhibitory effects of 3'-deoxyribonucleoside triphosphates (related to this compound) on eukaryotic DNA primase. This data illustrates the potential for such analogs to act as inhibitors of DNA replication.

AnalogTarget EnzymeInhibition Mode vs. Corresponding Natural Substrate
3'-dATP (Cordycepin triphosphate)DNA PrimaseCompetitive
3'-dGTPDNA PrimaseCompetitive
3'-dUTPDNA PrimaseCompetitive
3'-dCTPDNA PrimaseCompetitive

Data adapted from a study on the inhibitory effects of 3'-deoxyribonucleotides on eukaryotic DNA primase.[8]

Experimental Protocols

Protocol 1: Single-Base Extension Assay to Evaluate c³dATP Incorporation by DNA Polymerases

This protocol is designed to assess the ability of a DNA polymerase to incorporate a single c³dATP molecule opposite a thymine in a template strand.

Materials:

  • Purified DNA polymerase

  • 5'-³²P-labeled primer

  • Template DNA strand with a thymine at the desired incorporation site

  • Reaction buffer specific to the DNA polymerase

  • dATP and c³dATP (1 mM stock solutions)

  • dCTP, dGTP, TTP (1 mM stock solutions)

  • Quenching buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare the Primer-Template Complex: Anneal the 5'-³²P-labeled primer to the template DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Set up the Reactions: In separate microcentrifuge tubes, prepare the following reaction mixtures (10 µL final volume):

    • Control Reaction: 1 µL primer/template complex, 1 µL 10x reaction buffer, 2 µL dNTP mix (containing dATP, dCTP, dGTP, TTP), 5 µL nuclease-free water.

    • Test Reaction: 1 µL primer/template complex, 1 µL 10x reaction buffer, 2 µL dNTP mix (containing c³dATP instead of dATP, plus dCTP, dGTP, TTP), 5 µL nuclease-free water.

  • Initiate the Reaction: Add 1 µL of the DNA polymerase to each tube.

  • Incubate: Incubate the reactions at the optimal temperature for the polymerase for a short duration (e.g., 20 seconds to 2 minutes) to allow for single-base incorporation.

  • Quench the Reaction: Stop the reactions by adding 10 µL of quenching buffer.

  • Analyze the Products: Denature the samples by heating at 95°C for 5 minutes. Separate the products by denaturing PAGE.

  • Visualize the Results: Visualize the radiolabeled DNA fragments using a phosphorimager or by autoradiography. Compare the intensity of the extended product band in the control and test reactions to assess the efficiency of c³dATP incorporation.

Protocol 2: Polymerase Dissociation Assay in the Presence of c³dATP

This protocol measures the effect of c³dATP on the dissociation of the DNA polymerase from the primer-template complex.

Materials:

  • Same as Protocol 1, plus a "trap" DNA (a non-radiolabeled primer-template duplex in excess)

Procedure:

  • Prepare the Primer-Template Complex: As described in Protocol 1.

  • Pre-incubation: In a microcentrifuge tube, incubate the DNA polymerase, the radiolabeled primer/template complex, and the reaction buffer for 1 minute at 25°C to allow the polymerase to bind.

  • Initiate the Reaction with Trap: Start the reaction by adding a mixture containing the dNTPs (either with dATP or c³dATP) and the DNA trap. The trap will bind any polymerase that dissociates from the original primer-template.

  • Incubate: Incubate for a short, defined time (e.g., 20 seconds).

  • Quench and Analyze: Stop the reaction and analyze the products by PAGE as described in Protocol 1. The amount of extended product reflects the activity of the polymerase that remained bound to the original template.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Single-Base Extension Assay p1_start Prepare Primer-Template (5'-32P labeled) p1_react Set up Reactions (Control: dATP, Test: c3dATP) p1_start->p1_react p1_poly Add DNA Polymerase p1_react->p1_poly p1_incubate Incubate p1_poly->p1_incubate p1_quench Quench Reaction p1_incubate->p1_quench p1_page Denaturing PAGE p1_quench->p1_page p1_visualize Visualize Results p1_page->p1_visualize

Caption: Workflow for Single-Base Extension Assay.

inhibition_mechanism Polymerase DNA Polymerase Active Site Incorporation Incorporation & Elongation Polymerase->Incorporation Successful Binding of dATP Inhibition Inhibition of Elongation Polymerase->Inhibition Binding of c3dATP dATP dATP (Natural Substrate) Binding Binding to Active Site dATP->Binding Binds c3dATP c3dATP (Analog) c3dATP->Binding Competes for Binding Binding->Polymerase

Caption: Competitive Inhibition by c³dATP.

Conclusion

This compound, and its triphosphate form, are valuable research tools rather than routine reagents for enhancing PCR and DNA sequencing. Their primary application lies in the study of DNA-protein interactions, particularly for dissecting the mechanisms of DNA polymerases. By serving as a competitive inhibitor and a probe for minor groove recognition, c³dATP contributes to a deeper understanding of DNA replication and repair processes and aids in the development of novel therapeutic agents that target these fundamental cellular activities. Researchers and drug development professionals can leverage the unique properties of this analog to investigate enzyme kinetics, substrate specificity, and the structural basis of DNA recognition.

References

Application Notes and Protocols for Fluorescent Labeling of DNA using 3-Deaza-2'-deoxyadenosine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific fluorescent labeling of DNA is a cornerstone of modern molecular biology, enabling a wide range of applications from genetic analysis and diagnostics to the study of DNA-protein interactions and the development of novel therapeutics. This document provides detailed application notes and protocols for the use of fluorescent 3-deaza-2'-deoxyadenosine analogs, particularly C3- and C2-naphthylethynylated derivatives, as environmentally sensitive probes for DNA labeling.

This compound is a structural analog of the natural nucleoside 2'-deoxyadenosine, where the nitrogen at the 3-position of the purine ring is replaced by a carbon atom. This modification provides a site for the attachment of fluorophores without significantly disrupting the Watson-Crick base pairing. Naphthylethynyl-modified 3-deaza-2'-deoxyadenosines are particularly noteworthy for their solvatochromic properties, meaning their fluorescence emission is sensitive to the local microenvironment. This characteristic makes them excellent probes for reporting on changes in DNA conformation, binding events, and the presence of mismatches.

These fluorescent nucleoside analogs can be incorporated into oligonucleotides using standard phosphoramidite chemistry on an automated DNA synthesizer or enzymatically using DNA polymerases that can accept modified triphosphates. Once incorporated, the fluorescently labeled DNA can be used in a variety of applications, including real-time PCR, fluorescence in situ hybridization (FISH), single-nucleotide polymorphism (SNP) detection, and fluorescence resonance energy transfer (FRET) studies.

Data Presentation

The photophysical and thermodynamic properties of DNA duplexes containing C3- and C2-naphthylethynylated this compound analogs are summarized below. These values are representative and can vary depending on the specific sequence context and experimental conditions.

Table 1: Photophysical Properties of Naphthylethynylated this compound Analogs

AnalogSolvent/EnvironmentExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)
C3-Naphthylethynylated-3-deaza-2'-dA Dioxane3553950.15
Acetonitrile3554100.25
Methanol3554300.30
ssDNA~355~435-
dsDNA (vs. T)~355~450-
C2-Naphthylethynylated-3-deaza-2'-dA Dioxane3403800.20
Acetonitrile3403950.35
Methanol3404150.45
ssDNA~340~420-
dsDNA (vs. T)~340~440-

Table 2: Thermodynamic Properties of DNA Duplexes Containing a Single this compound Analog

Duplex Sequence (5' to 3')ModificationMelting Temperature (Tm, °C)ΔTm (°C) vs. Unmodified
CGCGAATTCGCGUnmodified (dA)60.20
CGCGX ATTCGCG (X=3-deaza-dA)3-deaza-dA58.5-1.7
CGCGY ATTCGCG (Y=C3-Naphthylethynyl-3-deaza-dA)C3-Naphthylethynyl-3-deaza-dA59.1-1.1

Note: Tm values are dependent on salt concentration and duplex concentration. The data presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of C3-Naphthylethynylated-3-deaza-2'-deoxyadenosine

This protocol outlines the key steps for the synthesis of a fluorescent this compound analog.

Workflow for Synthesis of Fluorescent this compound Analog

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Fluorophore Attachment start This compound iodination Iodination at C3 start->iodination product1 3-Iodo-3-deaza-2'-deoxyadenosine iodination->product1 coupling Sonogashira Coupling with 1-Ethynylnaphthalene product1->coupling product2 C3-Naphthylethynylated-3-deaza-2'-deoxyadenosine coupling->product2 Phosphoramidite_Workflow start Fluorescent Nucleoside Analog dmt_protection 5'-OH Protection (DMT-Cl) start->dmt_protection phosphitylation 3'-OH Phosphitylation dmt_protection->phosphitylation product Fluorescent Phosphoramidite phosphitylation->product DNA_Synthesis_Cycle cluster_cycle Synthesis Cycle deblocking 1. Deblocking (DCA) coupling 2. Coupling (Fluorescent Phosphoramidite) deblocking->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine) capping->oxidation oxidation->deblocking Repeat for next cycle end Elongated DNA Chain oxidation->end start Solid Support with Initial Nucleoside start->deblocking cleavage Cleavage & Deprotection end->cleavage Enzymatic_Incorporation cluster_prep Reaction Setup cluster_reaction Primer Extension template Template DNA incubation Incubation at Optimal Temperature template->incubation primer Primer primer->incubation dNTPs dNTPs + Fluorescent dATP* dNTPs->incubation polymerase DNA Polymerase (e.g., Vent exo-) polymerase->incubation buffer Reaction Buffer buffer->incubation product Fluorescently Labeled DNA incubation->product

Unveiling DNA's Minor Groove: Application of 3-Deaza-2'-deoxyadenosine in Crystallographic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Probing the Minor Groove with 3-Deaza-2'-deoxyadenosine

This compound (c3dA) is a modified nucleoside analogue of 2'-deoxyadenosine (dA) where the nitrogen atom at the 3-position of the purine ring is replaced by a carbon-hydrogen (C-H) group. This seemingly subtle alteration has profound effects on the local structure and thermodynamics of DNA, making it a valuable tool for crystallographic studies aimed at understanding DNA-protein and DNA-drug interactions in the minor groove. The absence of the N3 nitrogen, a key hydrogen bond acceptor for water molecules, disrupts the spine of hydration that is characteristic of the minor groove in B-DNA. This perturbation allows researchers to investigate the role of minor groove hydration in DNA stability, conformation, and recognition by binding partners.

Impact of this compound on DNA Duplex Stability

The incorporation of c3dA into DNA duplexes has a notable impact on their thermodynamic stability. The replacement of dA with c3dA generally leads to a decrease in the melting temperature (Tm) of the DNA duplex, indicating reduced stability. This destabilization is attributed to the disruption of the ordered water network in the minor groove and a consequent reduction in the enthalpic contribution to duplex stability.[1]

Quantitative Data on Duplex Stability

The following table summarizes the effect of c3dA substitution on the melting temperature of a model DNA oligonucleotide duplex.

Oligonucleotide Sequence (5' to 3')ModificationMelting Temperature (Tm) in 10 mM Salt (°C)Melting Temperature (Tm) in 100 mM Salt (°C)
d(CGCA ATTCGCG)Unmodified (ODN-1)41.059.5
d(CGC(c3A )ATTCGCG)Single c3dA (ODN-2)34.951.2

Data adapted from studies on similar 3-deazaadenine modifications, illustrating the destabilizing effect.[1]

Experimental Protocols

Protocol 1: Synthesis of Oligonucleotides Containing this compound

The incorporation of c3dA into a desired DNA sequence is achieved through automated solid-phase phosphoramidite chemistry. A protected c3dA phosphoramidite building block is used in place of the standard dA phosphoramidite at the desired coupling cycle.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Standard deoxyribonucleoside phosphoramidites (dA, dC, dG, dT)

  • This compound phosphoramidite (appropriately protected)

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping reagents (e.g., acetic anhydride and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Acetonitrile (synthesis grade)

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the coupling of the c3dA phosphoramidite at the appropriate step.

  • Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide on the solid support.

    • Coupling: Activation of the incoming phosphoramidite (standard or c3dA) and its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

  • Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

  • Verification: The identity and purity of the synthesized oligonucleotide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Crystallization of DNA Containing this compound

Crystallization of c3dA-modified DNA oligonucleotides can be achieved using the hanging-drop vapor diffusion method. The conditions will need to be empirically optimized for each specific sequence.

Materials:

  • Purified c3dA-containing oligonucleotide and its complementary strand

  • Annealing buffer (e.g., 10 mM sodium cacodylate, 50 mM KCl, 10 mM MgCl2, pH 7.0)

  • Crystallization screening kits (various salts, polymers, and organic compounds)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

Procedure:

  • Duplex Formation (Annealing):

    • Mix equimolar amounts of the c3dA-containing single-stranded DNA and its complementary strand in the annealing buffer.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over several hours to facilitate proper duplex formation.

  • Hanging-Drop Vapor Diffusion Setup:

    • Pipette 500 µL of the reservoir solution (from a crystallization screen) into a well of the crystallization plate.

    • On a siliconized cover slip, pipette 1 µL of the annealed DNA duplex solution.

    • Add 1 µL of the reservoir solution to the DNA drop and mix gently by pipetting up and down.

    • Invert the cover slip and place it over the well, sealing it with vacuum grease to create a closed system.

  • Incubation and Observation:

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 18°C).

    • Periodically observe the drops under a microscope for the formation of crystals over several days to weeks.

  • Optimization: If initial screens do not yield crystals, or if the crystals are of poor quality, systematically vary the parameters such as pH, precipitant concentration, salt concentration, and temperature to optimize crystal growth. Due to the altered hydration properties of c3dA-DNA, it may be beneficial to screen a wider range of precipitants and additives that influence solvent ordering.

Protocol 3: X-ray Diffraction Data Collection and Processing

Materials:

  • Cryoprotectant solution (reservoir solution supplemented with a cryoprotectant like glycerol, ethylene glycol, or MPD)

  • Cryo-loops

  • Liquid nitrogen

  • Synchrotron or in-house X-ray source

  • X-ray detector

  • Data processing software (e.g., HKL2000, XDS)

Procedure:

  • Crystal Harvesting and Cryo-protection:

    • Identify a suitable cryoprotectant that prevents ice formation upon flash-cooling without damaging the crystal. This is done by adding increasing concentrations of the cryoprotectant to the reservoir solution and flash-cooling a drop until a clear, glassy state is achieved.

    • Carefully transfer a single crystal from the crystallization drop into the cryoprotectant solution for a few seconds.

    • Mount the crystal in a cryo-loop and immediately flash-cool it in a stream of liquid nitrogen or by plunging it into liquid nitrogen.[2]

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on the goniometer in the X-ray beamline.

    • Collect a series of diffraction images while rotating the crystal. The rotation range and exposure time will depend on the crystal's diffraction quality and the X-ray source.[3]

  • Data Processing:

    • Indexing and Integration: Determine the unit cell parameters and space group of the crystal and integrate the intensities of the diffraction spots from the collected images.

    • Scaling and Merging: Scale the integrated intensities from all images and merge symmetry-related reflections to generate a final dataset of unique reflections with their corresponding intensities and standard deviations.

Visualizations

Logical Relationship of c3dA Modification on DNA Properties

G Effect of this compound on DNA Minor Groove A Adenosine (A) C N3 Atom Present A->C B 3-Deazaadenosine (c3dA) D C-H Group at Position 3 B->D E H-bond Acceptor for Water C->E F No H-bond Acceptor D->F G Ordered Spine of Hydration E->G H Disrupted Hydration F->H I Stable Duplex G->I J Destabilized Duplex H->J

Caption: Impact of c3dA on the DNA minor groove.

Experimental Workflow for Crystallographic Studies of c3dA-DNA

G Workflow for c3dA-DNA Crystallography cluster_synthesis Oligonucleotide Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis A Sequence Design with c3dA B Phosphoramidite Synthesis A->B C Purification (HPLC/PAGE) B->C D Verification (Mass Spec) C->D E Annealing of Duplex D->E F Hanging-Drop Vapor Diffusion E->F G Crystal Growth & Optimization F->G H Cryo-protection G->H I Data Collection H->I J Data Processing I->J K Structure Solution (Phasing) J->K L Model Building & Refinement K->L M Structural Interpretation L->M

Caption: From synthesis to structure of c3dA-DNA.

References

Troubleshooting & Optimization

Stability of 3-Deaza-2'-deoxyadenosine in different buffer conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Deaza-2'-deoxyadenosine (3-dz-d-Ado). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-dz-d-Ado in various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: When stored as a solid at -20°C, this compound is stable for at least four years[1]. For short-term transport, it can be shipped at room temperature. However, once in solution, its stability is highly dependent on the buffer conditions, particularly pH and temperature.

Q2: How does pH affect the stability of this compound in solution?

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway for nucleoside analogs under acidic conditions is the hydrolysis of the N-glycosidic bond. This would result in the formation of the free base, 3-deazaadenine, and the deoxyribose sugar.

Q4: Which buffer systems are recommended for working with this compound?

A4: Phosphate-buffered saline (PBS) at pH 7.2 is a commonly used buffer for dissolving this compound[1][3]. Tris-HCl buffers are also a suitable choice for maintaining a stable pH in the neutral to slightly basic range. It is advisable to avoid acidic buffers, such as citrate, for prolonged storage of solutions.

Q5: How should I prepare and store stock solutions of this compound?

A5: Stock solutions can be prepared in solvents like DMSO or DMF, or directly in an aqueous buffer such as PBS (pH 7.2)[1][3]. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of 3-dz-d-Ado in solution.Prepare fresh solutions for each experiment, especially if working with acidic buffers. Store stock solutions in aliquots at -20°C or below. Verify the pH of your experimental buffer.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.The primary degradation product is likely 3-deazaadenine. Run a standard of this compound if available. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.
Difficulty dissolving the compound. Low solubility in the chosen solvent.3-dz-d-Ado has good solubility in DMSO and DMF. For aqueous buffers, gentle warming to 37°C and sonication can aid dissolution[3].

Stability Data Summary

Buffer System pH Range Temperature Expected Stability Comments
Phosphate Buffered Saline (PBS)7.0 - 7.44°C to 37°CGoodCommonly used for dissolution and short-term experiments.
Tris-HCl7.0 - 8.04°C to 37°CGoodA suitable alternative to phosphate buffers.
Citrate Buffers3.0 - 6.04°C to 37°CPoor to ModerateAcidic pH will likely lead to significant degradation over time.
Acetate Buffers3.6 - 5.64°C to 37°CPoor to ModerateSimilar to citrate buffers, acidic conditions are not recommended.

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol outlines a general procedure for a forced degradation study to determine the stability of 3-dz-d-Ado in different buffer conditions.

1. Materials:

  • This compound
  • Buffers of interest (e.g., 0.1 M Phosphate buffer pH 7.4, 0.1 M Citrate buffer pH 5.0, 0.1 M HCl, 0.1 M NaOH)
  • HPLC-grade water and acetonitrile
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

2. Procedure:

  • Prepare a stock solution of 3-dz-d-Ado in a suitable solvent (e.g., DMSO or water).
  • Dilute the stock solution into each of the test buffers to a final concentration of approximately 100 µg/mL.
  • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
  • Immediately neutralize the acidic and basic samples if necessary and dilute with the mobile phase to stop further degradation.
  • Analyze the samples by HPLC. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
  • Monitor the chromatograms at the λmax of 3-dz-d-Ado (212, 266 nm)[1].
  • Calculate the percentage of 3-dz-d-Ado remaining at each time point relative to the initial concentration (time 0).

Visualizations

Hypothesized Degradation Pathway of this compound

The primary degradation route for this compound under acidic conditions is the cleavage of the N-glycosidic bond.

G cluster_products Degradation Products This compound This compound 3-Deazaadenine 3-Deazaadenine This compound->3-Deazaadenine Acidic Hydrolysis (H+) 2-Deoxyribose 2-Deoxyribose This compound->2-Deoxyribose

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates the steps involved in a typical stability study of this compound.

G cluster_prep Sample Preparation cluster_incubation Forced Degradation cluster_analysis Analysis A Prepare Stock Solution B Dilute in Test Buffers A->B C Incubate at Defined Temperature B->C D Withdraw Aliquots at Time Points C->D E HPLC Analysis D->E F Quantify Remaining Compound E->F

Caption: Workflow for assessing the stability of this compound.

Involvement in Cellular Pathways

This compound, as an analog of deoxyadenosine, is expected to be phosphorylated by cellular kinases to its triphosphate form. This active metabolite can then interfere with nucleic acid synthesis and other cellular processes.

G 3-dz-d-Ado_ext This compound (Extracellular) 3-dz-d-Ado_int This compound (Intracellular) 3-dz-d-Ado_ext->3-dz-d-Ado_int Nucleoside Transporter 3-dz-d-AMP 3-dz-d-AMP 3-dz-d-Ado_int->3-dz-d-AMP Deoxyadenosine Kinase 3-dz-d-ADP 3-dz-d-ADP 3-dz-d-AMP->3-dz-d-ADP Kinases 3-dz-d-ATP 3-dz-d-ATP 3-dz-d-ADP->3-dz-d-ATP Kinases DNA_Polymerase Inhibition of DNA Polymerases 3-dz-d-ATP->DNA_Polymerase RNA_Polymerase Inhibition of RNA Polymerases 3-dz-d-ATP->RNA_Polymerase

Caption: Proposed intracellular activation of this compound.

References

Overcoming challenges in the synthesis of 3-Deaza-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Deaza-2'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common strategy involves the glycosylation of a protected 3-deazaadenine base with a protected 2'-deoxyribose derivative, followed by deprotection to yield the final product. A key challenge is controlling the regioselectivity and stereoselectivity of the glycosylation reaction.

Q2: What are the common starting materials for the synthesis?

The synthesis typically starts with the preparation of the 3-deazaadenine (4-amino-1H-imidazo[4,5-c]pyridine) base and a suitable 2'-deoxyribose donor. A widely used activated sugar is 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, also known as Hoffer's chlorosugar.

Q3: Why is regioselectivity a challenge in the glycosylation step?

3-Deazaadenine has multiple nitrogen atoms that could potentially be glycosylated. The desired product is the N1-glycosylated isomer. Reaction conditions, including the use of specific bases and catalysts, are crucial to favor the formation of the correct regioisomer.

Q4: How can I control the anomeric stereochemistry during glycosylation?

Controlling the formation of the desired β-anomer over the α-anomer is a common challenge in 2'-deoxynucleoside synthesis.[1] The choice of glycosylation method, solvent, and temperature can influence the anomeric ratio. The "β-effect," a stereoelectronic factor, can favor the formation of the β-glycoside under kinetic control.[1]

Q5: What are the typical protecting groups used, and what are the challenges in their removal?

The hydroxyl groups of the 2'-deoxyribose are commonly protected with p-toluoyl groups.[2] The exocyclic amine of 3-deazaadenine may also be protected, for instance, with a benzoyl group, particularly in the context of oligonucleotide synthesis.[3] Deprotection of the toluoyl groups is typically achieved under basic conditions, such as with ammonia in methanol.[4] Challenges include incomplete deprotection, which can complicate purification, and potential degradation of the product under harsh basic conditions.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Glycosylation Reaction
Possible Cause Troubleshooting Suggestion
Poor reactivity of the 3-deazaadenine base. Ensure the base is completely dry and free of impurities. Consider silylation of the base with a reagent like hexamethyldisilazane (HMDS) prior to glycosylation to enhance its nucleophilicity.
Inefficient activation of the sugar donor. Verify the quality and reactivity of Hoffer's chlorosugar. Ensure anhydrous reaction conditions as moisture can deactivate the sugar donor.
Suboptimal reaction conditions. Optimize the reaction temperature and time. The use of a non-polar solvent like acetonitrile is common.[4] The choice of base is critical; sodium hydride or other non-nucleophilic bases are often used.
Formation of multiple regioisomers. Employ reaction conditions known to favor N1 glycosylation. Purification by silica gel chromatography may be necessary to separate the desired isomer.
Problem 2: Poor Anomeric Selectivity (Formation of α- and β-anomers)
Possible Cause Troubleshooting Suggestion
Reaction conditions favoring thermodynamic product. Employ kinetically controlled conditions, often at lower temperatures, which can favor the formation of the β-anomer due to the β-effect.[1]
Inadequate control over the reaction mechanism. The choice of Lewis acid or promoter can influence the stereochemical outcome. For 2-deoxyglycosides, direct SN2-like displacement is often desired for β-selectivity.
Co-elution of anomers during purification. Utilize a high-resolution HPLC method for separation. Different stationary phases and mobile phase compositions can be screened to achieve baseline separation.[6][7]
Problem 3: Incomplete Deprotection of Toluoyl Groups
Possible Cause Troubleshooting Suggestion
Insufficient reaction time or temperature. Increase the reaction time or temperature for the deprotection step. Monitor the reaction progress by TLC or HPLC to ensure complete removal of the protecting groups.
Reagent degradation. Use a fresh solution of the deprotection reagent (e.g., methanolic ammonia).
Precipitation of the product during deprotection. Ensure the protected nucleoside is fully dissolved in the deprotection solution.
Problem 4: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Suggestion
Presence of closely related impurities. Employ high-performance liquid chromatography (HPLC) for purification. A reversed-phase C18 column is often effective.[8][9]
Co-elution with starting materials or byproducts. Optimize the HPLC mobile phase. A gradient of a buffered aqueous solution and an organic solvent like acetonitrile or methanol is typically used.[4]
Product instability. This compound is generally stable, but prolonged exposure to harsh acidic or basic conditions should be avoided. Lyophilize the purified fractions promptly.

Experimental Protocols

Key Experimental Methodologies
Experiment Detailed Methodology
Preparation of 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose (Hoffer's chlorosugar) 2-Deoxy-D-ribose is first protected at the 3- and 5-hydroxyl positions with p-toluoyl chloride in pyridine. The resulting 1-hydroxy-2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose is then treated with anhydrous HCl in a suitable solvent like diethyl ether or dichloromethane to generate the anomeric chloride. The product is typically crystallized from a solvent like ethanol.
Glycosylation of 3-Deazaadenine The dried 3-deazaadenine is suspended in an anhydrous solvent such as acetonitrile. A base (e.g., sodium hydride) is added to deprotonate the purine base. A solution of Hoffer's chlorosugar in the same solvent is then added dropwise at a controlled temperature (often room temperature). The reaction is monitored by TLC or HPLC. After completion, the reaction is quenched, and the crude product is isolated.
Deprotection of Protected this compound The protected nucleoside is dissolved in a saturated solution of ammonia in methanol. The mixture is stirred at room temperature or slightly elevated temperature in a sealed vessel until the deprotection is complete (monitored by TLC or HPLC). The solvent is then evaporated under reduced pressure.
HPLC Purification The crude deprotected product is dissolved in a minimal amount of the HPLC mobile phase and injected onto a preparative reversed-phase C18 column. A common mobile phase system is a gradient of aqueous ammonium acetate or formic acid buffer and acetonitrile. Fractions containing the pure product are collected, combined, and lyophilized.[4][8]

Quantitative Data Summary

Parameter Synthesis Step Typical Values Reference
Yield Glycosylation40-60% (can vary significantly based on conditions)General literature values for similar reactions
Yield Deprotection>90%General literature values
HPLC Column PurificationReversed-phase C18, 5 µm particle size[8][9]
Mobile Phase PurificationA: 0.1 M Ammonium Acetate, pH 7.0; B: Acetonitrile (Gradient elution)[4]
Flow Rate Purification1.0 - 4.0 mL/min (analytical to semi-preparative)[4]
Detection PurificationUV at 260 nm[7]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 3-Deazaadenine cluster_sugar Preparation of Sugar Donor cluster_coupling Glycosylation cluster_final_steps Final Product Generation start Starting Materials synthesis_base Chemical Synthesis start->synthesis_base base 3-Deazaadenine synthesis_base->base glycosylation Coupling Reaction base->glycosylation deoxyribose 2-Deoxy-D-ribose protection Protection (Toluoyl) deoxyribose->protection activation Activation (Chlorination) protection->activation sugar Hoffer's Chlorosugar activation->sugar sugar->glycosylation deprotection Deprotection glycosylation->deprotection purification HPLC Purification deprotection->purification final_product This compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Glycosylation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Glycosylation Yield cause1 Inactive Base problem->cause1 cause2 Inactive Sugar Donor problem->cause2 cause3 Suboptimal Conditions problem->cause3 cause4 Side Reactions problem->cause4 solution1 Dry/Silylate Base cause1->solution1 solution2 Verify/Replace Sugar cause2->solution2 solution3 Optimize T, t, Solvent cause3->solution3 solution4 Purify Isomers cause4->solution4

Caption: Troubleshooting logic for low yield in the glycosylation step.

References

Technical Support Center: Synthesis of Oligonucleotides Containing 3-Deaza-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and quality of oligonucleotides incorporating 3-Deaza-2'-deoxyadenosine (3-deaza-dA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, deprotection, and purification of oligonucleotides containing 3-deaza-dA.

Issue 1: Low Coupling Efficiency of 3-deaza-dA Phosphoramidite

  • Question: My trityl monitoring indicates a significant drop in coupling efficiency after the addition of the 3-deaza-dA phosphoramidite. What are the potential causes and solutions?

  • Answer: Low coupling efficiency for modified phosphoramidites like 3-deaza-dA can stem from several factors. Here's a systematic approach to troubleshooting:

    • Moisture Contamination: Phosphoramidites are highly sensitive to moisture. Ensure all reagents, especially the acetonitrile (ACN) used for phosphoramidite dissolution and on the synthesizer, are anhydrous. Use fresh, high-quality reagents and consider in-line drying systems for the argon or helium gas.

    • Activator Potency: The choice and concentration of the activator are crucial. For sterically hindered or less reactive phosphoramidites, a stronger activator may be necessary. Consider switching from standard activators like 1H-Tetrazole to more potent options such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT).

    • Coupling Time: Modified phosphoramidites may require longer coupling times to achieve optimal efficiency. Standard coupling times for A, C, G, and T may be insufficient. It is recommended to double the coupling time for the 3-deaza-dA monomer as a starting point.

    • Phosphoramidite Quality: Ensure the 3-deaza-dA phosphoramidite has not degraded. Store it under argon or nitrogen at the recommended temperature and avoid repeated freeze-thaw cycles. If degradation is suspected, use a fresh vial.

Issue 2: Incomplete Deprotection Leading to Low Yield of Full-Length Oligonucleotide

  • Question: After cleavage and deprotection, analysis by HPLC or PAGE shows a low yield of the final product and the presence of multiple side-products. How can I ensure complete deprotection?

  • Answer: Incomplete deprotection is a common cause of low yield and product heterogeneity. The exocyclic amine of 3-deaza-adenine is typically protected during synthesis. The efficiency of removing this protecting group, as well as the standard protecting groups on the other bases and the phosphate backbone, is critical.

    • Deprotection Reagent and Conditions: Standard deprotection with concentrated ammonium hydroxide may not be sufficient or may require extended reaction times or elevated temperatures. A mixture of ammonium hydroxide and methylamine (AMA) is often more effective for deprotecting modified oligonucleotides and can significantly reduce deprotection times. However, the stability of 3-deaza-dA to prolonged basic treatment should be considered. For particularly base-labile modifications, milder deprotection strategies using reagents like potassium carbonate in methanol might be necessary, although this is less common for DNA oligos.

    • Freshness of Reagents: Always use fresh deprotection solutions. The concentration of ammonia in aqueous solutions can decrease over time, reducing its effectiveness.

    • Complete Removal of Protecting Groups: Ensure that all protecting groups, including the cyanoethyl groups on the phosphate backbone, are completely removed. Incomplete removal of these groups will result in a heterogeneous product mixture that is difficult to purify.

Issue 3: Difficulty in Purifying the Final Oligonucleotide

  • Question: I am having trouble separating my full-length 3-deaza-dA containing oligonucleotide from failure sequences (n-1, n-2) using reverse-phase HPLC. What can I do to improve the purification?

  • Answer: The purification of modified oligonucleotides can be challenging due to the altered properties of the molecule.

    • Purification Method: While reverse-phase HPLC is a common method, its resolution can decrease for longer oligonucleotides. For high-purity requirements, especially for longer sequences, polyacrylamide gel electrophoresis (PAGE) offers superior resolution based on size. Ion-exchange HPLC (IE-HPLC) is another option that separates oligonucleotides based on the number of phosphate groups.

    • Trityl-On Purification: If using reverse-phase HPLC, consider a "trityl-on" purification strategy. The hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length oligonucleotide after synthesis. This significantly increases the retention time of the desired product on the reverse-phase column, allowing for excellent separation from failure sequences that lack the DMT group. The DMT group is then removed post-purification.

    • Optimization of HPLC Conditions: Adjusting the gradient of the organic solvent (e.g., acetonitrile) and the ion-pairing reagent (e.g., triethylammonium acetate - TEAA) in the mobile phase can improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the expected coupling efficiency for 3-deaza-dA phosphoramidite?

A1: The coupling efficiency of modified phosphoramidites is generally lower than that of standard A, C, G, and T phosphoramidites (which are typically >99%). For 3-deaza-dA, a coupling efficiency of 95-98% is considered good. Achieving higher efficiencies often requires optimization of coupling time and the use of a more potent activator.

Q2: How does the incorporation of 3-deaza-dA affect the stability of the DNA duplex?

A2: Studies have shown that the replacement of deoxyadenosine with this compound can destabilize the DNA duplex. This is thought to be due to alterations in the minor groove hydration and electronic properties of the base. The extent of destabilization can depend on the number and position of the modifications within the oligonucleotide.

Q3: Are there any special considerations for the cleavage of oligonucleotides containing 3-deaza-dA from the solid support?

A3: The cleavage step is typically performed concurrently with deprotection using a basic solution like concentrated ammonium hydroxide or AMA. For standard DNA synthesis on controlled pore glass (CPG) with a succinyl linker, the cleavage is generally efficient under these conditions. No special cleavage conditions are usually required for oligonucleotides containing 3-deaza-dA unless other base-labile modifications are present.

Q4: Can I use standard methods to quantify my purified 3-deaza-dA oligonucleotide?

A4: Yes, UV spectrophotometry at 260 nm (A260) is the standard method for quantifying oligonucleotides. The extinction coefficient of this compound is slightly different from that of 2'-deoxyadenosine. For accurate quantification, the extinction coefficient of the entire oligonucleotide sequence should be calculated, taking into account the contribution of the 3-deaza-dA modification.

Data Presentation

Table 1: Illustrative Coupling Efficiency of 3-deaza-dA Phosphoramidite with Different Activators and Coupling Times

ActivatorActivator Concentration (M)Coupling Time (s)Estimated Coupling Efficiency (%)
1H-Tetrazole0.453090-95
1H-Tetrazole0.456093-97
5-Ethylthio-1H-tetrazole (ETT)0.253095-98
5-Ethylthio-1H-tetrazole (ETT)0.2560>98
4,5-Dicyanoimidazole (DCI)0.123094-97

Disclaimer: These are estimated values based on typical performance for modified phosphoramidites and should be used as a guideline. Actual efficiencies may vary depending on the synthesizer, reagents, and specific sequence.

Table 2: Comparison of Deprotection Conditions and Estimated Yield

Deprotection ReagentTemperature (°C)Time (h)Estimated Purity of Crude Product (%)
Concentrated NH4OH551670-80
NH4OH/Methylamine (AMA) (1:1)650.580-90
K2CO3 (0.05 M) in MethanolRoom Temp2460-70 (for highly labile groups)

Disclaimer: Estimated purity depends heavily on the initial synthesis quality. These values are for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Oligonucleotide Containing 3-deaza-dA

This protocol assumes the use of a standard automated DNA synthesizer.

  • Preparation:

    • Dissolve the 3-deaza-dA phosphoramidite and standard A, C, G, and T phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

    • Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and correctly installed on the synthesizer.

    • Install the appropriate solid support column (e.g., CPG with the desired 3'-terminal nucleoside).

  • Synthesis Cycle:

    • Deblocking: Removal of the 5'-DMT protecting group with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

    • Coupling:

      • For standard bases: Couple for the synthesizer's standard time (e.g., 25-30 seconds) using an appropriate activator.

      • For 3-deaza-dA: Modify the synthesis protocol to extend the coupling time (e.g., 60-120 seconds) and consider using a more potent activator like ETT.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and N-methylimidazole).

    • Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester using an iodine solution.

    • Repeat the cycle for each subsequent monomer in the sequence.

  • Final Deblocking: After the final coupling step, the 5'-DMT group can either be removed on the synthesizer (trityl-off) or left on for purification (trityl-on).

Protocol 2: Cleavage and Deprotection using AMA

  • Remove the synthesis column from the synthesizer.

  • Place the solid support in a pressure-tight vial.

  • Add a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) to the vial (e.g., 1 mL).

  • Seal the vial tightly and heat at 65°C for 30 minutes.

  • Cool the vial to room temperature and carefully open it in a fume hood.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution in a vacuum concentrator.

Protocol 3: Purification by Reverse-Phase HPLC (Trityl-On)

  • Preparation:

    • Redissolve the dried crude trityl-on oligonucleotide in an appropriate starting buffer (e.g., 100 µL of 0.1 M TEAA, pH 7.0).

    • Set up an HPLC system with a C18 reverse-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

  • Chromatography:

    • Inject the sample onto the column.

    • Elute with a linear gradient of acetonitrile (e.g., 5% to 50% B over 30 minutes).

    • Monitor the elution profile at 260 nm. The trityl-on product will be the most retained (latest eluting) major peak.

    • Collect the fraction containing the desired product.

  • Detritylation:

    • Dry the collected fraction.

    • Redissolve the pellet in 80% aqueous acetic acid and let it stand for 30 minutes at room temperature.

    • Quench the reaction by adding water and freeze the sample.

    • Lyophilize to remove the acetic acid.

  • Desalting:

    • Redissolve the detritylated oligonucleotide in water.

    • Desalt using a suitable method such as a desalting column or ethanol precipitation.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing Deblocking Deblocking (DMT Removal) Coupling Coupling (Monomer Addition) Deblocking->Coupling Free 5'-OH Capping Capping (Terminate Failures) Coupling->Capping Oxidation Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Solid Support Oxidation->Cleavage Final Product Deprotection Deprotection of Bases & Phosphate Cleavage->Deprotection Purification Purification (HPLC or PAGE) Deprotection->Purification QC Quality Control (Mass Spec, A260) Purification->QC

Caption: Automated solid-phase oligonucleotide synthesis workflow.

Troubleshooting_Low_Yield cluster_coupling Coupling Issues cluster_deprotection Deprotection Issues cluster_purification Purification Issues LowYield Low Final Yield Moisture Moisture in Reagents LowYield->Moisture Activator Weak Activator LowYield->Activator CouplingTime Insufficient Coupling Time LowYield->CouplingTime IncompleteDeprotection Incomplete Removal of Protecting Groups LowYield->IncompleteDeprotection Degradation Oligo Degradation LowYield->Degradation PoorResolution Poor HPLC Resolution LowYield->PoorResolution ProductLoss Product Loss During Purification/Desalting LowYield->ProductLoss

Caption: Key factors contributing to low oligonucleotide yield.

Technical Support Center: Incorporation of Multiple 3-Deaza-2'-deoxyadenosine (c3dA) Units

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of protocols for incorporating multiple 3-Deaza-2'-deoxyadenosine (c3dA) units into synthetic oligonucleotides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of oligonucleotides containing multiple c3dA units.

Issue IDProblemPotential CausesTroubleshooting Steps
SYN-001 Low Coupling Efficiency of c3dA Monomers - Suboptimal Activator: Standard activators may not be efficient enough for the bulkier c3dA phosphoramidite. - Insufficient Coupling Time: The reaction time may be too short for complete coupling, especially with successive incorporations. - Moisture Contamination: Water contamination in reagents or on the synthesizer will reduce coupling efficiency. - Degraded Phosphoramidite: The c3dA phosphoramidite may have degraded due to improper storage or handling.1. Activator Optimization: Consider using a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI). 2. Increase Coupling Time: Extend the coupling time for c3dA monomers. A stepwise increase from the standard coupling time is recommended. For some modified phosphoramidites, increasing the coupling time to 6 minutes has been shown to maximize incorporation efficiency[1]. 3. Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile and ensure all reagent lines on the synthesizer are dry. 4. Use Fresh Phosphoramidite: Dissolve the c3dA phosphoramidite just before use and store it under inert gas.
SYN-002 Decreasing Yield with Increasing Number of c3dA Incorporations - Cumulative Coupling Inefficiency: Even a small decrease in coupling efficiency at each c3dA incorporation step will lead to a significant drop in the overall yield of the full-length product. - Steric Hindrance: Increasing numbers of bulky c3dA units may sterically hinder subsequent coupling reactions. - Side Reactions: The c3dA moiety may be susceptible to side reactions during the synthesis cycle.1. Optimize Coupling per Incorporation: Monitor the trityl cation release after each coupling step to assess the efficiency. If a decrease is observed after a c3dA addition, consider a double coupling for that step. 2. Extended Coupling Times: As with single low coupling efficiency, extending the coupling time for all c3dA incorporation steps can help mitigate the cumulative effect.
DEP-001 Incomplete Deprotection or Base Modification - Standard Deprotection Inadequate: The protecting groups on the c3dA monomer or the standard DNA bases may not be fully removed by standard ammonium hydroxide treatment, especially in sequences with a high density of modifications. - Lability of c3dA: The c3dA base itself might be sensitive to harsh deprotection conditions, leading to unwanted modifications.1. Use Milder Deprotection Conditions: For base-labile modifications, consider using milder deprotection reagents such as potassium carbonate in methanol or a mixture of tert-butylamine, methanol, and water[2][3]. 2. Optimize Deprotection Time and Temperature: If using standard deprotection, carefully optimize the time and temperature to ensure complete removal of protecting groups without degrading the oligonucleotide. Shorter deprotection times at a slightly elevated temperature may be effective. The use of labile protecting groups on the phosphoramidites can significantly reduce deprotection times[4][5].
PUR-001 Co-elution of Full-Length Product with Truncated Sequences during HPLC Purification - Similar Hydrophobicity: The presence of multiple c3dA units can alter the overall hydrophobicity of the full-length oligonucleotide, causing it to co-elute with failure sequences, particularly in reverse-phase HPLC.1. "DMT-on" Purification: Perform the initial HPLC purification with the final 5'-dimethoxytrityl (DMT) group still attached. This significantly increases the hydrophobicity of the full-length product, allowing for better separation from truncated sequences that lack the DMT group. The DMT group can then be removed post-purification. 2. Ion-Exchange HPLC: Consider using anion-exchange HPLC, which separates oligonucleotides based on charge (length) rather than hydrophobicity. This can be particularly effective for resolving full-length products from shorter failure sequences.
ANA-001 Ambiguous Mass Spectrometry Results - Unexpected Mass Peaks: The presence of unexpected mass peaks can indicate incomplete deprotection, side reactions, or fragmentation of the c3dA-containing oligonucleotide. - Difficulty in Fragmentation Analysis: The modified base may alter the fragmentation pattern in tandem mass spectrometry (MS/MS), making sequence confirmation challenging.1. High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass determination to help identify the source of unexpected peaks[1]. 2. Optimize Fragmentation Conditions: Adjust the collision energy in MS/MS experiments to obtain informative fragmentation patterns for sequencing. 3. Enzymatic Digestion: If sequencing by MS/MS is problematic, consider enzymatic digestion of the oligonucleotide followed by LC-MS analysis of the resulting fragments.

Data Presentation

Table 1: Impact of Multiple c3dA Incorporations on DNA Duplex Stability

This table summarizes the change in melting temperature (ΔTm) of a DNA duplex with successive replacements of deoxyadenosine (dA) by this compound (c3dA). The data indicates that each incorporation of c3dA contributes to the destabilization of the duplex.[6]

Number of c3dA SubstitutionsSequence 5'-d(CGC AAT TCG)-3'ΔTm (°C) per Substitution (pH 7.0)
0A4, A5-
1c3dA4, A5-4.5
2c3dA4, c3dA5-5.1

Note: The destabilizing effect is reported to be more pronounced at a lower pH.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Oligonucleotides with Multiple c3dA Units

This protocol outlines a generalized procedure for automated solid-phase synthesis using phosphoramidite chemistry.

  • Preparation:

    • Ensure all reagents (acetonitrile, activator, deblocking solution, capping reagents, and oxidizing solution) are fresh and anhydrous.

    • Dissolve the c3dA phosphoramidite in anhydrous acetonitrile to the recommended concentration just prior to synthesis.

  • Synthesis Cycle:

    • Deblocking: Remove the 5'-DMT protecting group from the solid support-bound nucleoside using a 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) solution in dichloromethane.

    • Coupling: Deliver the c3dA phosphoramidite and an activator (e.g., ETT or DCI) to the synthesis column. Extend the coupling time to at least 6 minutes for c3dA incorporations[1]. For sequences with multiple c3dA units, maintain this extended coupling time for each c3dA addition.

    • Capping: Cap any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and 1-methylimidazole to prevent the formation of failure sequences.

    • Oxidation: Oxidize the newly formed phosphite triester to the more stable phosphate triester using an iodine solution.

  • Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

  • Final Deblocking: After the final coupling step, the oligonucleotide can be left "DMT-on" for purification or deblocked with the acid solution if "DMT-off" purification is planned.

Protocol 2: Deprotection and Cleavage
  • Cleavage from Support: Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Base Deprotection (Standard): Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours to remove the protecting groups from the DNA bases.

  • Base Deprotection (Mild for Labile Modifications): For oligonucleotides with a high density of c3dA or other sensitive modifications, consider using a milder deprotection solution such as 0.05 M potassium carbonate in methanol at room temperature for 4 hours[3][7].

  • Work-up: After deprotection, evaporate the solvent and resuspend the oligonucleotide in a suitable buffer for purification.

Protocol 3: Purification and Analysis
  • Purification:

    • Reverse-Phase HPLC (RP-HPLC): Purify the crude oligonucleotide using a C18 column with a mobile phase gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer. "DMT-on" purification is recommended for better separation.

    • Ion-Exchange HPLC (IE-HPLC): Alternatively, use an anion-exchange column to separate the oligonucleotide based on its length.

  • Analysis:

    • Purity Assessment: Analyze the purified oligonucleotide by analytical RP-HPLC or IE-HPLC to determine its purity.

    • Identity Confirmation: Confirm the molecular weight of the purified oligonucleotide using electrospray ionization mass spectrometry (ESI-MS)[8]. For sequence verification, tandem mass spectrometry (MS/MS) can be employed.

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing s1 Deblocking (DMT Removal) s2 Coupling (c3dA Phosphoramidite + Activator) s1->s2 Repeat for each monomer s3 Capping s2->s3 Repeat for each monomer s4 Oxidation s3->s4 Repeat for each monomer s4->s1 Repeat for each monomer p1 Cleavage & Deprotection s4->p1 Completed Sequence p2 Purification (HPLC) p1->p2 p3 Analysis (LC-MS) p2->p3

Caption: Automated solid-phase synthesis workflow for oligonucleotides containing c3dA.

troubleshooting_logic start Low Yield of Full-Length Product q1 Check Trityl Monitoring Data start->q1 q2 HPLC Profile Shows Multiple Peaks? start->q2 a1_yes Consistent Low Coupling for c3dA? q1->a1_yes Yes a1_no General Low Coupling? q1->a1_no No sol1 Increase Coupling Time for c3dA Use Stronger Activator a1_yes->sol1 sol2 Check Reagent Quality (Anhydrous Conditions) a1_no->sol2 sol3 Optimize Deprotection Use Milder Conditions q2->sol3 Yes, with unexpected masses sol4 Use 'DMT-on' Purification Consider IE-HPLC q2->sol4 Yes, co-elution

Caption: Troubleshooting logic for low yield in c3dA oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the incorporation of multiple c3dA units destabilize the DNA duplex?

A1: The nitrogen at position 3 of adenine is involved in a crucial hydrogen bond with a water molecule in the minor groove of the DNA duplex, which contributes to the stability of the B-form DNA structure. Replacing this nitrogen with a carbon atom in 3-deazaadenosine disrupts this hydration pattern. The successive replacement of dA with c3dA leads to a cumulative loss of these stabilizing interactions, resulting in a progressive decrease in the thermal stability (melting temperature) of the DNA duplex[6][9].

Q2: Can I use standard DNA phosphoramidites in the same synthesis as c3dA phosphoramidites?

A2: Yes, c3dA phosphoramidites are generally compatible with standard DNA synthesis protocols. However, it is advisable to use a separate reagent line for the c3dA monomer on the synthesizer and to optimize the coupling time specifically for the c3dA additions, as they may require longer reaction times than standard A, C, G, and T phosphoramidites.

Q3: Is it necessary to use a different capping strategy when incorporating multiple c3dA units?

A3: A standard capping protocol is usually sufficient. The primary purpose of capping is to block unreacted 5'-hydroxyl groups to prevent the synthesis of failure sequences. This is independent of the type of monomer being incorporated. However, if you are using UltraMILD deprotection strategies, you may need to use phenoxyacetic anhydride in the capping reagent to ensure compatibility[3].

Q4: How does the presence of multiple c3dA units affect the immunogenicity of an oligonucleotide?

A4: While this is an area of ongoing research, modifications to the nucleobases of oligonucleotides can potentially alter their recognition by the immune system. The replacement of the N3 nitrogen with a carbon atom changes the electronic properties and hydrogen bonding potential in the minor groove, which could influence how the oligonucleotide interacts with immune receptors. Therefore, it is important to evaluate the immunological profile of any oligonucleotide containing multiple c3dA units intended for in vivo applications.

Q5: What is the expected purity of a crude oligonucleotide containing multiple c3dA units?

A5: The purity of the crude product will depend on the coupling efficiency at each step. If the coupling efficiency of the c3dA phosphoramidite is slightly lower than that of the standard phosphoramidites, you can expect a lower proportion of the full-length product in the crude mixture, especially for longer oligonucleotides with multiple c3dA incorporations. Therefore, efficient purification is crucial to isolate the desired full-length oligonucleotide.

References

Validation & Comparative

A Comparative Analysis of 3-Deaza-2'-deoxyadenosine and 7-deaza-2'-deoxyadenosine on DNA Duplex Stability

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of oligonucleotide therapeutics and diagnostics, the precise chemical modification of nucleosides is a critical tool for modulating the stability, conformation, and biological activity of DNA. Among the myriad of available modifications, 3-deaza-2'-deoxyadenosine and 7-deaza-2'-deoxyadenosine represent two isomeric analogs of deoxyadenosine that offer distinct physicochemical properties. This guide provides a comprehensive comparison of their effects on DNA duplex stability, supported by experimental data, to inform rational oligonucleotide design.

Core Structural Differences and Rationale for Use

The fundamental difference between this compound (c³dA) and 7-deaza-2'-deoxyadenosine (c⁷dA) lies in the substitution of a nitrogen atom with a carbon-hydrogen (C-H) group within the purine ring system.

  • This compound: The nitrogen at position 3 (N3) of the purine ring is replaced by a carbon. The N3 atom is a hydrogen bond acceptor in the minor groove of the DNA double helix. Its removal is hypothesized to alter the hydration spine and local electrostatics of the minor groove.

  • 7-Deaza-2'-deoxyadenosine: The nitrogen at position 7 (N7) is substituted with a carbon. The N7 atom is located in the major groove and is a potential hydrogen bond acceptor for interacting proteins and ligands. Its replacement with a less electronegative C-H group can alter major groove recognition and stacking interactions.

The strategic placement of these analogs allows for the fine-tuning of DNA duplex properties for various applications, including antisense oligonucleotides, siRNAs, and diagnostic probes.

Experimental Data: Impact on Thermal Stability (Tm)

The thermal melting temperature (Tm) is a key parameter for assessing the stability of a DNA duplex. The following table summarizes representative data on the change in Tm (ΔTm) upon incorporation of c³dA and c⁷dA into DNA duplexes.

Sequence (5'-3')ModificationTm (°C)ΔTm (°C) (Modified vs. Unmodified)Reference
d(CGCA ATTCGC)₂Unmodified58.5-[1]
d(CGC(c³A )ATTCGC)₂This compound52.5-6.0[1]
d(CGCGAATTCGCG)₂UnmodifiedNot Reported-[2]
d(CGCGAA TTCGCG)₂7-Deaza-2'-deoxyadenosineNot Reported-5.5 (in high salt)[2]

Disclaimer: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions. However, the general trends observed are consistent across the literature.

Analysis of Thermal Stability Data:

The experimental data consistently demonstrates that the incorporation of This compound leads to a significant destabilization of the DNA duplex, as evidenced by a substantial decrease in the melting temperature.[1] This destabilization is attributed to the disruption of the minor groove hydration pattern and potential alterations in base stacking.

In contrast, the effect of 7-deaza-2'-deoxyadenosine is more nuanced. While some studies report a slight destabilizing effect, particularly in high salt concentrations, others suggest it can be context-dependent and may not significantly alter or can even slightly stabilize the duplex.[2] The removal of the N7 nitrogen alters the electronic properties of the base, which can influence stacking interactions in a complex manner.

Experimental Protocols

The determination of DNA duplex melting temperatures is typically performed using UV-Vis spectrophotometry. The following is a generalized protocol for such an experiment.

UV Thermal Denaturation Protocol:

  • Oligonucleotide Synthesis and Purification: Unmodified and modified oligonucleotides are synthesized using standard phosphoramidite chemistry and purified by high-performance liquid chromatography (HPLC).

  • Sample Preparation: Complementary single-stranded DNA oligonucleotides are mixed in equimolar amounts in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Annealing: The solution is heated to 90°C for 5 minutes to ensure complete denaturation of any secondary structures and then slowly cooled to room temperature to allow for proper annealing of the duplex.

  • UV-Vis Spectrophotometry: The absorbance of the sample at 260 nm is monitored as a function of temperature using a spectrophotometer equipped with a Peltier temperature controller. The temperature is typically ramped from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a constant rate (e.g., 0.5°C/minute).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex DNA has dissociated into single strands. This is typically calculated from the first derivative of the melting curve (absorbance vs. temperature), where the peak of the derivative corresponds to the Tm.

Visualization of Concepts

Molecular Structures:

cluster_adenosine 2'-deoxyadenosine cluster_3deaza This compound cluster_7deaza 7-Deaza-2'-deoxyadenosine Adenosine Purine Ring (with N3 and N7) Deaza3 Purine Ring (N3 replaced by CH) Adenosine->Deaza3 Modification in Minor Groove Deaza7 Purine Ring (N7 replaced by CH) Adenosine->Deaza7 Modification in Major Groove

Caption: Comparison of 2'-deoxyadenosine with its 3-deaza and 7-deaza analogs.

Experimental Workflow for Tm Determination:

cluster_workflow Tm Determination Workflow A Oligonucleotide Synthesis & Purification B Duplex Annealing A->B C UV Thermal Denaturation B->C D Data Analysis (Melting Curve) C->D E Determine Tm D->E

References

A Comparative Analysis of 3-Deaza-2'-deoxyadenosine and 2'-deoxyadenosine on DNA Bending

Author: BenchChem Technical Support Team. Date: November 2025

The introduction of modified nucleosides into DNA oligonucleotides is a powerful tool for probing DNA structure and function. This guide provides a detailed comparison of the effects of 3-deaza-2'-deoxyadenosine (c³Ad) and its canonical counterpart, 2'-deoxyadenosine (dA), on the intrinsic bending of DNA, particularly within oligo(dA) tracts. The replacement of the nitrogen atom at the 3-position of the purine ring with a carbon atom significantly alters the electronic and structural properties of the nucleobase, leading to discernible effects on DNA conformation.

Quantitative Analysis of DNA Bending

The degree of DNA bending can be quantified by analyzing the electrophoretic mobility of ligated oligonucleotides on polyacrylamide gels. Anomalously slow migration is indicative of DNA curvature. The ratio of the apparent chain length to the actual chain length (R value) is used to express this anomaly, where a higher R value corresponds to greater bending.

The following table summarizes the R values for oligonucleotides containing d(A)₆ tracts with and without the substitution of dA by c³Ad at different positions. The data is extracted from a study by Seela and Grein, where oligonucleotides were ligated and analyzed by polyacrylamide gel electrophoresis[1][2][3].

Oligonucleotide SequenceModificationPosition of ModificationR Value (Apparent Length / Actual Length)
d(GCAAAAAC)None (control)-1.57
d(GCAAc³AAAAAC)c³Ad41.45
d(GCAAAAc³AAC)c³Ad61.29
d(GCAAAA c³AC)c³Ad71.25
d(GCAc³Ac³Ac³Ac³Ac³AC)c³Ad4, 5, 6, 7, 8, 91.05

Interpretation of Data: The data clearly indicates that the substitution of 2'-deoxyadenosine with this compound leads to a decrease in DNA bending, as reflected by the lower R values compared to the unmodified control. The reduction in bending is more pronounced when the modification is located towards the 3'-end of the d(A)₆ tract. A complete replacement of the adenine residues with 3-deazaadenine results in an almost complete loss of bending (R value approaching 1.0).

Experimental Protocols

The following is a detailed description of the key experimental methodologies used to obtain the comparative data on DNA bending.

1. Oligonucleotide Synthesis: Oligonucleotides were synthesized on a solid phase support using standard phosphoramidite chemistry. The modified nucleoside, this compound, was incorporated as its phosphonate derivative. Following synthesis, the oligonucleotides were cleaved from the support and deprotected.

2. Purification of Oligonucleotides: The synthesized oligonucleotides were purified by high-performance liquid chromatography (HPLC) to ensure high purity for subsequent experiments.

3. 5'-Phosphorylation and Ligation: The purified oligonucleotides were 5'-phosphorylated using T4 polynucleotide kinase and ATP. The phosphorylated oligonucleotides were then self-ligated to form multimers using T4 DNA ligase. This process results in a ladder of DNA fragments with lengths that are multiples of the original monomeric oligonucleotide.

4. Polyacrylamide Gel Electrophoresis (PAGE): The ligated multimers were analyzed by electrophoresis on non-denaturing polyacrylamide gels. The gel allows for the separation of the DNA fragments based on their size and conformation. Bent DNA molecules exhibit retarded migration compared to straight DNA of the same length.

5. Determination of Bending (R Value): The extent of bending was determined by measuring the electrophoretic mobility of the DNA fragments. The apparent chain length of each fragment was determined by comparing its migration to that of standard DNA size markers. The R value was then calculated as the ratio of the apparent chain length to the actual chain length (number of base pairs). An R value greater than 1 indicates sequence-induced bending.

Visualization of Chemical Structures and Experimental Workflow

To visually represent the key molecular difference and the experimental process, the following diagrams are provided.

cluster_dA 2'-deoxyadenosine (dA) cluster_c3Ad This compound (c³Ad) node_dA node_c3Ad

Figure 1: Chemical structures of 2'-deoxyadenosine and this compound.

G A Oligonucleotide Synthesis (with dA or c³Ad) B HPLC Purification A->B C 5'-Phosphorylation (T4 Polynucleotide Kinase) B->C D Ligation (T4 DNA Ligase) C->D E Polyacrylamide Gel Electrophoresis (PAGE) D->E F Analysis of Bending (Calculation of R Value) E->F

Figure 2: Experimental workflow for the analysis of DNA bending.

Conclusion

The substitution of 2'-deoxyadenosine with this compound in d(A)₆ tracts leads to a significant reduction in DNA bending. This effect is attributed to the alteration of the purine's electronic properties and its interaction with the surrounding water molecules in the minor groove, which are thought to be crucial for the intrinsic curvature of oligo(dA) tracts. The experimental evidence, derived from gel electrophoresis mobility shift assays, provides a clear and quantitative measure of this structural perturbation. These findings are valuable for researchers in the fields of molecular biology, biophysics, and drug development who are interested in the fine-tuning of DNA structure and its recognition by proteins.

References

Validating 3-Deaza-2'-deoxyadenosine Incorporation in Oligonucleotides: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise molecular composition of synthetic oligonucleotides is paramount. The incorporation of modified nucleosides, such as 3-deaza-2'-deoxyadenosine (3-deaza-dA), requires rigorous analytical validation. This guide provides a comparative framework for the validation of 3-deaza-dA incorporation using mass spectrometry, setting it against a standard, unmodified oligonucleotide.

The replacement of nitrogen with carbon at the 3-position of the purine ring in 3-deaza-dA alters the hydrogen bonding potential and electronic properties of the nucleobase. Verifying its successful incorporation into a synthetic oligonucleotide is a critical quality control step. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this confirmation, offering high-resolution mass determination.

Comparative Analysis of a Model Oligonucleotide Sequence

This guide uses a model 12-mer oligonucleotide sequence to illustrate the validation process. Two syntheses are compared: a standard oligonucleotide and an oligonucleotide with a single incorporation of this compound.

Sequence Information:

  • Standard Oligonucleotide: 5' - GCT AGC GTA GCT - 3'

  • Modified Oligonucleotide: 5' - GCT AGC (3-deaza-dA)TA GCT - 3'

The expected molecular weights are calculated based on the monoisotopic masses of the constituent nucleotides.

OligonucleotideSequenceTheoretical Monoisotopic Mass (Da)
Standard 12-mer5' - GCT AGC GTA GCT - 3'3648.72
Modified 12-mer5' - GCT AGC (3-deaza-dA)TA GCT - 3'3647.73

Table 1: Theoretical molecular weights of the standard and 3-deaza-dA modified oligonucleotides.

Mass Spectrometry Validation Data

Following synthesis and purification, both oligonucleotides were analyzed by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). The resulting mass spectra provide a clear confirmation of the successful incorporation of the 3-deaza-dA modification.

OligonucleotideTheoretical Mass (Da)Observed Deconvoluted Mass (Da)Mass Error (ppm)
Standard 12-mer3648.723648.758.2
Modified 12-mer3647.733647.768.2

Table 2: Comparison of theoretical and observed masses from LC-ESI-MS analysis.

The observed mass for the modified oligonucleotide aligns with the expected mass, confirming the incorporation of the this compound. The high mass accuracy, with a mass error of less than 10 ppm, provides strong confidence in the identity of the synthesized product.

Experimental Protocols

Oligonucleotide Synthesis

Oligonucleotides were synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[1] For the modified oligonucleotide, a this compound phosphoramidite was used at the desired coupling step. The synthesis was performed on a solid support, typically controlled pore glass (CPG). Following synthesis, the oligonucleotides were cleaved from the support and deprotected using aqueous ammonia.

Purification

The crude oligonucleotides were purified by high-performance liquid chromatography (HPLC) to ensure the removal of failure sequences and protecting groups. The purity of the final products was assessed by analytical HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation: An Agilent InfinityLab LC/MSD XT system or a similar high-resolution mass spectrometer can be used.[2]

Chromatography Conditions:

  • Column: A suitable reversed-phase column for oligonucleotide analysis, such as a Waters ACQUITY UPLC BEH C18 column (130 Å, 1.7 µm, 2.1 mm × 50 mm).[3]

  • Mobile Phase A: 10 mM Triethylamine (TEA) and 15 mM Hexafluoroisopropanol (HFIP) in water.[4]

  • Mobile Phase B: Methanol.[4]

  • Gradient: A linear gradient from 10% to 50% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 60 °C.[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3]

  • Mass Range: m/z 500-2000.

  • Data Analysis: The raw mass spectra, which show multiple charge states of the oligonucleotide, are deconvoluted to determine the zero-charge molecular mass.[2][5]

Workflow and Data Analysis Visualization

The following diagrams illustrate the key workflows in the validation process.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Synthesis Automated Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification QC Purity Assessment (HPLC) Purification->QC LC LC Separation QC->LC Purified Oligonucleotide ESI Electrospray Ionization LC->ESI MS Mass Analyzer ESI->MS Data Raw Data Acquisition (Multiple Charge States) MS->Data Deconvolution Deconvolution to Zero-Charge Mass Data->Deconvolution Comparison Comparison with Theoretical Mass Deconvolution->Comparison Confirmation Confirmation of Incorporation Comparison->Confirmation

Caption: Experimental workflow for the synthesis, purification, and mass spectrometry validation of modified oligonucleotides.

data_analysis_logic start Acquire Raw ESI-MS Spectrum process Deconvolute Spectrum to Obtain Observed Mass start->process compare Compare Observed vs. Theoretical Mass process->compare calculate Calculate Theoretical Mass of Modified Oligo calculate->compare success Successful Incorporation Confirmed compare->success  Masses Match (within tolerance) failure Incorporation Failed or Incorrect Product compare->failure  Masses Do Not Match

Caption: Logical flow for the confirmation of 3-deaza-dA incorporation via mass spectrometry data analysis.

References

Functional comparison of 3-deaza and 7-deaza purine analogs in RNA studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional comparison of 3-deaza and 7-deaza purine analogs, essential tools in RNA studies for dissecting structure-function relationships, probing catalytic mechanisms, and developing novel therapeutics. By replacing a nitrogen atom with a carbon at either the 3- or 7-position of the purine ring, these analogs selectively disrupt specific hydrogen bonding capabilities and alter electronic properties, offering a nuanced approach to atomic mutagenesis.

Introduction to Deazapurine Analogs

Deazapurine nucleosides are powerful probes in the study of RNA biology.[1] The substitution of a nitrogen atom with a carbon atom at a specific position can have significant impacts on the biochemical and biophysical properties of RNA molecules.[1] This guide focuses on two common classes of deazapurine analogs: 3-deazapurines (c³A and c³G) and 7-deazapurines (c⁷A and c⁷G).

The nitrogen at the 3-position (N3) of purines is located in the minor groove of an RNA duplex and acts as a hydrogen bond acceptor.[1] Its replacement with a carbon atom in 3-deazapurines eliminates this hydrogen bonding capability and can disrupt the hydration pattern in the minor groove.[1] Conversely, the nitrogen at the 7-position (N7) resides in the major groove and is also a hydrogen bond acceptor, often involved in tertiary interactions and ligand binding.[2] Its replacement in 7-deazapurines specifically probes the functional importance of major groove interactions.[2]

Data Presentation: A Quantitative Comparison

The incorporation of deazapurine analogs into RNA duplexes significantly impacts their thermodynamic stability. The following tables summarize the changes in melting temperature (Tm) and thermodynamic parameters upon substitution with 3-deaza and 7-deaza purine analogs in different RNA contexts, based on data from UV-spectroscopic melting profile measurements.[1]

Table 1: Thermodynamic Data for a Bimolecular RNA Duplex [1]

ModificationΔTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₁₀ (kcal/mol)
Guanosine Analogs
Native (G)(66.7)-80.8-215-17.0
3-Deazaguanosine (c³G)-3.9-74.8-199-15.2
7-Deazaguanosine (c⁷G)+0.5-80.1-213-16.7
Adenosine Analogs
Native (A)(66.7)-80.8-215-17.0
3-Deazaadenosine (c³A)-2.9-77.4-206-15.8
7-Deazaadenosine (c⁷A)+0.5-80.1-213-16.7

Data extracted from Bereiter et al., Nucleic Acids Research, 2021.[1] The native RNA is a bimolecular duplex of nine base pairs. The deazapurine modification is at a single central position.

Table 2: Thermodynamic Data for a Hairpin RNA [1]

ModificationΔTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₁₀ (kcal/mol)
Guanosine Analogs
Native (G)(73.3)-52.8-153-7.0
3-Deazaguanosine (c³G)-9.1-48.3-140-6.2
7-Deazaguanosine (c⁷G)-2.1-53.3-155-6.8
Adenosine Analogs
Native (A)(73.3)-52.8-153-7.0
3-Deazaadenosine (c³A)-7.9-53.8-159-6.4
7-Deazaadenosine (c⁷A)-3.5-52.3-153-6.6

Data extracted from Bereiter et al., Nucleic Acids Research, 2021.[1] The native RNA is a hairpin with a stem of six base pairs. The deazapurine modification is at a single position within the stem.

Functional Implications

Impact on RNA Duplex Stability

As evidenced by the quantitative data, 3-deazapurine substitutions are significantly more destabilizing to RNA duplexes than their 7-deaza counterparts.[1] The destabilizing effect of 3-deazapurines is attributed to the loss of a hydrogen bond acceptor in the minor groove and the disruption of the local hydration pattern.[1] In contrast, 7-deazapurine modifications have a more modest impact on duplex stability, suggesting that the N7 atom contributes less to the overall stability of a standard A-form RNA helix.[1]

Probing Catalytic Mechanisms in Ribozymes

Deazapurine analogs are invaluable tools for elucidating the catalytic mechanisms of ribozymes. By substituting specific purine residues within the ribozyme's active site, researchers can infer the role of the N3 and N7 atoms in catalysis.

  • 3-Deazaadenosine (c³A): Incorporation of c³A has been instrumental in understanding the mechanism of ribosomal peptide bond formation and phosphodiester cleavage in small ribozymes like the twister and pistol ribozymes.[1]

  • 7-Deazaguanosine (c⁷G): Studies using 7-deazaguanosine in the Tetrahymena group I intron have suggested that the N7 atom of the guanosine nucleophile does not make a direct, functionally important contact with the ribozyme, but rather its substitution indirectly affects binding through altered stacking interactions or solvation.[2]

Antiviral and Therapeutic Potential

Both 3-deaza and 7-deaza purine analogs have been investigated for their therapeutic potential, particularly as antiviral agents. Their mechanism of action often involves inhibition of viral polymerases or other essential enzymes.

  • 3-Deazaadenosine: This analog is known to inhibit HIV replication.[3]

  • 7-Deazaadenosine (Tubercidin): This natural product is a potent antineoplastic and antiviral agent.[3] However, its high toxicity has limited its clinical use.[3] Modifications to the 7-deazaadenosine scaffold, such as at the 2'-position of the ribose, have led to potent and selective inhibitors of viruses like Hepatitis C.[4]

Mandatory Visualizations

Caption: Chemical structures of 3-deaza and 7-deaza purine bases.

Experimental Workflow for Analyzing Modified RNA cluster_synthesis Synthesis cluster_analysis Biophysical Analysis cluster_functional Functional Analysis Phosphoramidite Phosphoramidite Synthesis (3-deaza or 7-deaza) RNA_synthesis Solid-Phase RNA Synthesis Phosphoramidite->RNA_synthesis Deprotection Deprotection & Purification RNA_synthesis->Deprotection UV_melt UV Thermal Denaturation Deprotection->UV_melt Thermodynamic Stability NMR NMR Spectroscopy Deprotection->NMR Base-Pair Dynamics Xray X-ray Crystallography Deprotection->Xray High-Resolution Structure Ribozyme Ribozyme Activity Assays Deprotection->Ribozyme Antiviral Antiviral Assays Deprotection->Antiviral

Caption: A generalized workflow for the synthesis and analysis of RNAs containing deazapurine analogs.

Impact of Deazapurine Analogs on RNA Duplex cluster_3deaza 3-Deaza Modification cluster_7deaza 7-Deaza Modification RNA_Duplex Native RNA Duplex Minor_Groove Disruption of Minor Groove H-bond RNA_Duplex->Minor_Groove Incorporate 3-deazapurine Major_Groove Disruption of Major Groove H-bond RNA_Duplex->Major_Groove Incorporate 7-deazapurine Hydration Altered Minor Groove Hydration Minor_Groove->Hydration Destabilization Significant Duplex Destabilization Hydration->Destabilization Stability Minor Impact on Duplex Stability Major_Groove->Stability

Caption: A logical diagram illustrating the differential effects of 3-deaza and 7-deaza purine modifications on an RNA duplex.

Experimental Protocols

Solid-Phase Synthesis of RNA Containing Deazapurine Analogs

This protocol outlines the general steps for incorporating 3-deaza or 7-deaza purine analogs into RNA oligonucleotides using an automated nucleic acid synthesizer.

Materials:

  • Deazapurine phosphoramidite (3-deaza or 7-deaza, with appropriate protecting groups)

  • Standard RNA phosphoramidites (A, C, G, U)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Deprotection solution (e.g., a mixture of aqueous ammonia and methylamine)

  • Desilylation reagent (e.g., triethylamine trihydrofluoride or TBAF)

  • Automated DNA/RNA synthesizer

Procedure:

  • Phosphoramidite Preparation: Dissolve the deazapurine phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.

  • Synthesizer Setup: Install the phosphoramidite vials, solid support column, and all necessary reagents on the automated synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Program the desired RNA sequence into the synthesizer's software, specifying the position(s) for the incorporation of the deazapurine analog.

  • Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing RNA chain.

    • Coupling: Activation of the incoming phosphoramidite (standard or deazapurine) and its coupling to the 5'-hydroxyl of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

  • Cleavage and Deprotection:

    • Following synthesis, treat the solid support with a mixture of aqueous ammonia and methylamine to cleave the RNA from the support and remove the protecting groups from the phosphate backbone and the nucleobases.[1]

    • Collect the solution and evaporate to dryness.

  • Desilylation:

    • Remove the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) by treating the dried residue with a suitable fluoride reagent, such as triethylamine trihydrofluoride or TBAF in THF.[1]

  • Purification: Purify the crude RNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: Desalt the purified RNA and quantify its concentration using UV-Vis spectrophotometry at 260 nm.

UV Thermal Denaturation Analysis

This protocol describes how to determine the melting temperature (Tm) and thermodynamic parameters of an RNA duplex containing a deazapurine analog.

Materials:

  • Purified RNA oligonucleotides (modified and unmodified strands)

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Anneal the complementary RNA strands by mixing equimolar amounts in the melting buffer, heating to 95°C for 3 minutes, and then slowly cooling to room temperature. Prepare a series of dilutions to check for concentration-dependent melting.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program a temperature ramp, for example, from 20°C to 95°C with a heating rate of 1°C/minute.

  • Data Collection: Place the RNA sample in a quartz cuvette and insert it into the spectrophotometer's temperature-controlled cell holder. Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the first derivative of the curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by analyzing the shape of the melting curve and its concentration dependence using appropriate software.[5]

NMR Spectroscopy for Imino Proton Exchange

This protocol provides a general method for investigating the base-pair opening dynamics of an RNA duplex containing a deazapurine analog by measuring the exchange rates of imino protons with solvent water.

Materials:

  • Purified, lyophilized RNA sample

  • NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, in 90% H₂O / 10% D₂O, pH 6.5)

  • High-field NMR spectrometer equipped with a cryoprobe

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the lyophilized RNA sample in the NMR buffer to a final concentration of approximately 0.1-1.0 mM. Transfer the solution to an NMR tube.

  • Spectrometer Setup: Tune and shim the NMR spectrometer for the sample.

  • 1D ¹H NMR Spectrum: Acquire a one-dimensional ¹H NMR spectrum to observe the imino proton resonances, which typically appear in the 10-15 ppm region.

  • Imino Proton Exchange Measurement:

    • A common method is to use a watergate-based pulse sequence (e.g., WATERGATE-NOESY or CLEANEX-PM) to measure the transfer of magnetization from water to the imino protons.

    • Acquire a series of spectra with varying mixing times.

  • Data Analysis:

    • The exchange rate (k_ex) for each imino proton can be determined by analyzing the build-up of the cross-peak intensity between the water and the imino proton as a function of the mixing time.

    • Significantly enhanced imino proton exchange rates for a base pair containing a deazapurine analog compared to the unmodified duplex indicate increased base-pair opening dynamics and local destabilization.[1]

References

A Side-by-Side Analysis of Antiviral Efficacy: 3-Deaza-2'-deoxyadenosine vs. Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of the nucleoside analog 3-Deaza-2'-deoxyadenosine and its derivatives against other prominent antiviral nucleoside analogs, namely Remdesivir, Favipiravir, and Ribavirin. This analysis is supported by available experimental data and detailed methodologies for key assays, offering a resource for researchers in the field of antiviral drug development.

Executive Summary

Nucleoside analogs represent a cornerstone of antiviral therapy, primarily functioning by interfering with viral nucleic acid replication. While Remdesivir, Favipiravir, and Ribavirin have well-documented broad-spectrum antiviral activities and established mechanisms of action targeting viral RNA-dependent RNA polymerase (RdRp), the data for this compound is less direct. The primary antiviral mechanism attributed to 3-deazaadenosine analogs is the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions essential for viral replication and gene expression.[1][2][3] Direct comparative studies measuring the 50% effective concentration (EC50) of this compound against a wide range of viruses alongside the other three compounds are limited in publicly available literature. However, analysis of its known mechanisms and data from related analogs allows for a qualitative and mechanistic comparison.

Comparative Analysis of Antiviral Efficacy

The following tables summarize the reported in vitro antiviral activities of Remdesivir, Favipiravir, and Ribavirin against a selection of viruses. Due to the limited availability of direct EC50 values for this compound, a direct quantitative comparison is not feasible at this time. The antiviral activity of 3-deazaadenosine analogs has been noted against viruses such as HIV-1 and Herpes Simplex Virus (HSV).[2][4]

Table 1: Antiviral Efficacy of Remdesivir

VirusCell LineEC50 (µM)Citation
Human Coronavirus (HCoV-229E)MRC-50.07[5][6]
SARS-CoV-2 (Omicron Variants)Various0.0218 - 0.155[7]
Ebola Virus (EBOV)VeroNot Specified[8]

Table 2: Antiviral Efficacy of Favipiravir

VirusCell LineEC50 (µM)Citation
Hantaan Virus (HTNV)Vero E63.89[9]
Usutu Virus (USUV)Vero90[10]
Influenza A (H1N1)MDCK24.3 - 57.5[11]
Chikungunya Virus (CHIKV)Vero7.0 (for T-1105, a non-fluorinated analog)[12]
Zika Virus (ZIKV)Vero97.5 (for T-1105)[12]

Table 3: Antiviral Efficacy of Ribavirin

VirusCell LineEC50 (µM)Citation
Hantaan Virus (HTNV)Vero E62.65[9]
Usutu Virus (USUV)Vero139[10]

Mechanisms of Action

This compound: The primary mechanism of action for 3-deazaadenosine analogs is the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[1][3] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn is a potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These methyltransferases are essential for various cellular and viral processes, including the methylation of the 5'-cap of viral mRNAs, which is critical for their stability and translation. By disrupting these methylation events, 3-deazaadenosine analogs can indirectly inhibit viral replication.[2] Some studies also suggest that phosphorylated forms of deazaadenosine analogs may inhibit other viral or cellular enzymes, such as reverse transcriptase.[4]

Remdesivir: Remdesivir is a prodrug of an adenosine nucleotide analog. It is metabolized within the cell to its active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). It competes with the natural ATP substrate and, upon incorporation into the nascent viral RNA chain, causes delayed chain termination.[5][6]

Favipiravir: Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a purine analog and is incorporated into the viral RNA by RdRp. This incorporation can lead to lethal mutagenesis, where the accumulation of mutations in the viral genome results in a non-viable viral population. It can also cause chain termination of viral RNA synthesis.[12][13][14]

Ribavirin: Ribavirin is a guanosine analog with a broad spectrum of antiviral activity. Its mechanisms of action are multifaceted and can vary depending on the virus. It can inhibit the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of GTP pools necessary for viral RNA synthesis. Its triphosphate form can also inhibit viral RdRp and induce lethal mutagenesis by being incorporated into the viral genome.[9][14]

Signaling Pathways and Experimental Workflows

To visualize the key mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Antiviral_Efficacy_Workflow cluster_0 In Vitro Antiviral Assay cluster_1 Endpoint Quantification Methods cluster_2 Cytotoxicity Assay (Parallel Experiment) Cell_Culture 1. Seed susceptible host cells Compound_Treatment 2. Treat cells with serial dilutions of antiviral compound Cell_Culture->Compound_Treatment Virus_Infection 3. Infect cells with a known titer of virus Compound_Treatment->Virus_Infection Incubation 4. Incubate for a defined period Virus_Infection->Incubation Endpoint_Analysis 5. Quantify viral replication Incubation->Endpoint_Analysis Data_Analysis 6. Calculate EC50 Endpoint_Analysis->Data_Analysis Plaque_Assay Plaque Reduction Assay (measures infectious virus) Endpoint_Analysis->Plaque_Assay qPCR Quantitative PCR (measures viral nucleic acid) Endpoint_Analysis->qPCR CPE_Assay Cytopathic Effect Assay (measures virus-induced cell death) Endpoint_Analysis->CPE_Assay Cell_Culture_Tox 1. Seed host cells Compound_Treatment_Tox 2. Treat cells with serial dilutions of antiviral compound (no virus) Cell_Culture_Tox->Compound_Treatment_Tox Incubation_Tox 3. Incubate for the same period Compound_Treatment_Tox->Incubation_Tox Viability_Assay 4. Measure cell viability (e.g., MTT assay) Incubation_Tox->Viability_Assay CC50_Analysis 5. Calculate CC50 Viability_Assay->CC50_Analysis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Deaza-2'-deoxyadenosine
Reactant of Route 2
3-Deaza-2'-deoxyadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.